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N-(3-Phenylpropionyl)glycine-d2

Cat. No.: B12412815
M. Wt: 209.24 g/mol
InChI Key: YEIQSAXUPKPPBN-MGVXTIMCSA-N
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Description

N-(3-Phenylpropionyl)glycine-d2 is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B12412815 N-(3-Phenylpropionyl)glycine-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2

InChI Key

YEIQSAXUPKPPBN-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Phenylpropionyl)glycine-d2, its synthesis, and its application in metabolic research, particularly as an internal standard for mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the fields of drug development and clinical diagnostics.

Core Chemical Properties

This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, a known biomarker for certain inborn errors of metabolism. The deuterium (B1214612) labeling at the C2 position of the glycine (B1666218) moiety makes it an ideal internal standard for quantitative analysis.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁D₂NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 1219795-43-3[1][2]
Appearance White to off-white solid[1]
Melting Point 96-98 °C (for non-deuterated)[3]
Isotopic Purity ≥98 atom % D[4]
Chemical Purity ≥98%[2]
Solubility

Solubility information is crucial for the preparation of stock solutions and experimental assays.

SolventSolubilityReference
DMSO 100 mg/mL (477.92 mM)[1]
Ethanol ~30 mg/mL (for non-deuterated)[5][6]
Dimethylformamide (DMF) ~30 mg/mL (for non-deuterated)[5][6]
PBS (pH 7.2) ~1 mg/mL (for non-deuterated)[6]

Note: Sonication may be required to achieve complete dissolution in DMSO.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

ConditionRecommended StorageDurationReference
Solid (Powder) -20°C3 years[1]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1]

Synthesis and Isotopic Labeling

General Synthesis Workflow

The logical flow for the synthesis is outlined below.

G A 3-Phenylpropionic Acid C 3-Phenylpropionyl Chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C F This compound C->F Acylation D Glycine-2,2-d2 (B46479) D->F E Base (e.g., Pyridine, Triethylamine) E->F G Purification (e.g., Recrystallization, Chromatography) F->G Purification H Characterization (NMR, MS) G->H Analysis

Caption: General workflow for the synthesis of this compound.

Biological Significance and Application

N-(3-Phenylpropionyl)glycine is an acylglycine that is a minor metabolite of fatty acids. Its levels in urine are significantly increased in individuals with certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6]

Metabolic Pathway

The formation of N-(3-Phenylpropionyl)glycine in humans is a result of the detoxification of 3-phenylpropionic acid, which is produced by gut bacteria. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).

G cluster_gut Gut Lumen cluster_mito Mitochondria A Dietary Phenylalanine B Gut Microbiota A->B C 3-Phenylpropionic Acid B->C D 3-Phenylpropionyl-CoA C->D Activation G N-(3-Phenylpropionyl)glycine D->G Conjugation E Glycine E->G F Glycine N-acyltransferase (GLYAT) F->G catalyzes H CoA G->H releases I Urine G->I Excretion in Urine

Caption: Metabolic pathway for the formation and excretion of N-(3-Phenylpropionyl)glycine.

In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to an accumulation of medium-chain acyl-CoAs, which can be alternatively metabolized, leading to an increase in the excretion of various acylglycines, including N-(3-Phenylpropionyl)glycine.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry assays for the diagnosis of inborn errors of metabolism.[7]

Quantitative Analysis of Acylglycines in Urine by LC-MS/MS

This section outlines a general protocol for the analysis of acylglycines in urine using a deuterated internal standard like this compound.[7][8][9]

4.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitates.

  • To a fixed volume of the supernatant (e.g., 100 µL), add the internal standard solution containing this compound to a final concentration appropriate for the instrument's linear range.

  • Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-(3-Phenylpropionyl)glycine) and the internal standard (this compound) must be determined and optimized. For this compound, the precursor ion will have an m/z two units higher than the non-deuterated form.

4.1.3. Quantification

The concentration of N-(3-Phenylpropionyl)glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Urine Sample B Add this compound (Internal Standard) A->B C Sample Cleanup (e.g., SPE) B->C D Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Caption: Workflow for quantitative analysis of urinary acylglycines using a deuterated internal standard.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the non-deuterated compound's data.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the two protons on the C2 of the glycine moiety (typically a doublet around 4.0 ppm in the non-deuterated form) will be absent due to the deuterium substitution. The remaining signals corresponding to the phenyl and propionyl groups will be present.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at an m/z value that is two units higher than that of the non-deuterated compound, reflecting the presence of the two deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.

This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For specific analytical method development, further optimization of the LC-MS/MS parameters is recommended.

References

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2 (CAS number 1219795-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled internal standard crucial for the accurate diagnosis and monitoring of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details its physicochemical properties, synthesis, analytical applications, and the biochemical pathways in which its non-deuterated analog participates.

Compound Profile

This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, an acylglycine that serves as a key biomarker for MCAD deficiency. The incorporation of two deuterium (B1214612) atoms on the glycine (B1666218) moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundN-(3-Phenylpropionyl)glycine
CAS Number 1219795-43-3[1]56613-60-6[2]
Molecular Formula C₁₁H₁₁D₂NO₃C₁₁H₁₃NO₃[2]
Molecular Weight 209.24 g/mol 207.23 g/mol
Accurate Mass 209.102 g/mol [1]207.089543287 g/mol
Appearance Solid, white to off-whiteSolid
Purity Typically ≥98 atom % D, ≥98% chemical purity≥98.0% (HPLC)
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[3]2-8°C

Biochemical Significance and Metabolic Pathway

N-(3-Phenylpropionyl)glycine is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[2] However, in certain inborn errors of metabolism, the excretion of specific acylglycines is significantly increased.[2] The formation of N-(3-Phenylpropionyl)glycine occurs through the conjugation of 3-phenylpropionic acid with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[4] 3-phenylpropionic acid itself is a product of the anaerobic bacterial metabolism of phenylalanine in the gut.[5][6]

In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoAs. The body attempts to detoxify these compounds by conjugating them with glycine, leading to a significant increase in the urinary excretion of corresponding acylglycines, including N-(3-Phenylpropionyl)glycine.

cluster_MCAD_deficiency MCAD Deficiency Phe Phenylalanine (from diet) Gut Gut Microbiota Phe->Gut Metabolism PPA 3-Phenylpropionic Acid (PPA) Gut->PPA PPCoA 3-Phenylpropionyl-CoA PPA->PPCoA Acyl-CoA Synthetase PPG N-(3-Phenylpropionyl)glycine (PPG) PPCoA->PPG Glycine Glycine Glycine->PPG GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->PPG Urine Urinary Excretion PPG->Urine MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) BetaOx β-Oxidation MCAD->BetaOx FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoAs FattyAcids->AcylCoA AcylCoA->PPG Alternative Detoxification (in MCAD deficiency) AcylCoA->PPG AcylCoA->BetaOx

Biochemical pathway of N-(3-Phenylpropionyl)glycine formation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of glycine-d2 with 3-phenylpropionyl chloride.

Materials:

Procedure:

  • Preparation of Glycine-d2 Solution: Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide (e.g., 1 M) in an ice bath.

  • Acylation Reaction: While vigorously stirring the glycine-d2 solution, slowly add a solution of 3-phenylpropionyl chloride in an organic solvent such as dichloromethane. The reaction is a Schotten-Baumann reaction. Maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the deuterium label can be confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum and the expected mass shift in the mass spectrum.

Quantification of Urinary N-(3-Phenylpropionyl)glycine using Stable Isotope Dilution GC-MS

This protocol is adapted from established methods for the diagnosis of MCAD deficiency.[7]

Materials:

  • Urine sample

  • This compound (internal standard)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample.

    • To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

    • Acidify the sample with HCl to approximately pH 1.

  • Extraction:

    • Extract the acylglycines from the acidified urine using a suitable organic solvent like ethyl acetate. Repeat the extraction process (e.g., 3 times).

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.

    • The mass spectrometer should be operated in the selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized N-(3-Phenylpropionyl)glycine and its deuterated internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of N-(3-Phenylpropionyl)glycine in the urine sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

start Start: Urine Sample add_is Add this compound (Internal Standard) start->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry and Evaporate extract->dry derivatize Derivatization (e.g., with BSTFA) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification (Peak Area Ratio) gcms->quantify end End: Concentration of N-(3-Phenylpropionyl)glycine quantify->end

Analytical workflow for urinary N-(3-Phenylpropionyl)glycine.

Quantitative Data

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated analog in biological fluids. The concentration of N-(3-Phenylpropionyl)glycine is a key diagnostic marker for MCAD deficiency.

Table 2: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency Patients and Controls

Patient GroupN-(3-Phenylpropionyl)glycine Concentration (µg/mg creatinine)Reference
MCAD Deficiency Patients (Acute Phase) Significantly elevated (e.g., > 100)[7]
MCAD Deficiency Patients (Asymptomatic) Moderately elevated (e.g., 10-100)[7]
Healthy Controls Low to undetectable (e.g., < 1)[7]
Patient Controls (Other Diseases) Low to undetectable (e.g., < 1)[7]

Note: The exact concentration ranges can vary between laboratories and analytical methods.

Concluding Remarks

This compound is an indispensable tool for clinical diagnostics, particularly in the field of inborn errors of metabolism. Its use as an internal standard in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of urinary N-(3-Phenylpropionyl)glycine, a critical biomarker for the diagnosis and management of MCAD deficiency. This technical guide provides researchers and clinicians with the fundamental knowledge required to effectively utilize this important analytical standard. Further research into the synthesis and application of other deuterated metabolites will continue to advance the field of metabolic disease diagnostics.

References

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-Phenylpropionyl)glycine-d2, a deuterated isotopologue of N-(3-Phenylpropionyl)glycine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Physicochemical Data

The incorporation of deuterium (B1214612) in this compound results in a higher molecular weight compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in quantitative mass spectrometry-based assays. The key quantitative data for both isotopologues are summarized below for direct comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H11D2NO3209.24[1]1219795-43-3[1][2]
N-(3-Phenylpropionyl)glycineC11H13NO3207.23[3]56613-60-6[1][2][3]

Structural Comparison and Isotopic Labeling

The structural distinction between N-(3-Phenylpropionyl)glycine and its deuterated form lies in the substitution of two hydrogen atoms with deuterium atoms on the glycine (B1666218) moiety. This specific labeling at the 2,2-position of the glycine backbone is illustrated in the diagram below.

cluster_non_deuterated N-(3-Phenylpropionyl)glycine cluster_deuterated This compound C11H13NO3 C₁₁H₁₃NO₃ C11H11D2NO3 C₁₁H₁₁D₂NO₃ C11H13NO3->C11H11D2NO3 Isotopic Substitution (2x Deuterium)

Isotopic relationship between the two compounds.

Experimental Protocol: Quantification of N-(3-Phenylpropionyl)glycine in Biological Matrices using LC-MS/MS

This section outlines a representative experimental protocol for the use of this compound as an internal standard for the quantification of endogenous N-(3-Phenylpropionyl)glycine in a biological matrix such as plasma or urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock Solutions and Internal Standard Working Solution:

  • N-(3-Phenylpropionyl)glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(3-Phenylpropionyl)glycine in a suitable solvent such as methanol (B129727) or DMSO.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a stock solution of this compound.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a final concentration suitable for spiking into samples.

2. Sample Preparation (Protein Precipitation):

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • In a microcentrifuge tube, add 50 µL of the biological sample.

  • Add 10 µL of the IS working solution (100 ng/mL) to each sample, except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine: Determine the precursor ion and a suitable product ion.

      • This compound: Determine the precursor ion (shifted by +2 Da) and a corresponding product ion.

    • Optimize instrument parameters such as collision energy and declustering potential for both analyte and internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the prepared calibration standards.

  • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Generic Workflow for Bioanalytical Assays

The following diagram illustrates a typical workflow for a bioanalytical assay utilizing a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical bioanalytical workflow using a deuterated standard.

References

The Metabolic Genesis of 3-Phenylpropionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbial and host metabolic pathways culminating in the production of 3-phenylpropionic acid, a significant microbiota-derived metabolite. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, detailed experimental protocols for its analysis, and quantitative data for comparative reference.

Introduction

3-Phenylpropionic acid (3-PPA), also known as hydrocinnamic acid, is a carboxylic acid that has garnered significant interest in the scientific community due to its origins in the gut microbiome and its potential physiological effects on the host. This metabolite is not endogenously produced by humans but arises from the microbial fermentation of dietary components, primarily the aromatic amino acid L-phenylalanine and various polyphenols. Its presence in systemic circulation and various tissues highlights the intricate metabolic interplay between the gut microbiota and the host. Understanding the metabolic pathways that govern the formation of 3-PPA is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting the gut-liver axis and beyond.

Metabolic Origins of 3-Phenylpropionic Acid

The synthesis of 3-PPA is a multi-step process predominantly carried out by anaerobic bacteria residing in the colon. The primary precursors for 3-PPA are derived from dietary protein and plant-based foods.

From L-Phenylalanine

A major pathway for 3-PPA production involves the reductive metabolism of L-phenylalanine, an essential amino acid. This conversion is primarily attributed to species within the genus Clostridium, such as Clostridium sporogenes. The pathway proceeds through the following key steps[1][2]:

  • Deamination: L-phenylalanine is first deaminated to form trans-cinnamic acid.

  • Reduction: Subsequently, trans-cinnamic acid is reduced to 3-phenylpropionic acid.

Phe L-Phenylalanine CA trans-Cinnamic Acid Phe->CA Deamination (e.g., Phenylalanine Ammonia Lyase-like activity) PPA 3-Phenylpropionic Acid CA->PPA Reduction (e.g., by Clostridium spp.) cluster_polyphenols Dietary Polyphenols Caffeic Caffeic Acid / Chlorogenic Acid Intermediates Various Phenolic Intermediates (e.g., 3-(3'-hydroxyphenyl)propionic acid) Caffeic->Intermediates Gut Microbiota Metabolism Tannins Tannins / Catechins Tannins->Intermediates Gut Microbiota Metabolism PPA 3-Phenylpropionic Acid Intermediates->PPA Dehydroxylation / Reduction cluster_sample Biological Sample Sample Feces / Cecum / Plasma / Urine / Tissue Homogenization Homogenization / Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis LC-MS/MS or GC-MS Analysis Supernatant->Analysis

References

The Role of N-(3-Phenylpropionyl)glycine in the Diagnosis and Understanding of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation, characterized by impaired energy production during periods of catabolic stress. This can lead to life-threatening episodes of hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death. The diagnosis and management of MCAD deficiency rely on the identification of specific biomarkers that accumulate as a result of the enzymatic block. Among these, N-(3-Phenylpropionyl)glycine (PPG), a glycine (B1666218) conjugate of a gut microbiota-derived metabolite, serves as a crucial urinary marker. This technical guide provides a comprehensive overview of the role of PPG in MCAD deficiency, including quantitative data on its excretion, detailed experimental protocols for its detection, and a depiction of the relevant biochemical pathways and diagnostic workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for inborn errors of metabolism.

Introduction to MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme.[1] This enzyme plays a critical role in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.[1] A deficiency in MCAD activity leads to the accumulation of medium-chain fatty acids and their derivatives, which can be toxic and disrupt cellular energy metabolism.[1] Clinical manifestations are often triggered by periods of increased energy demand, such as fasting or illness.[2]

The biochemical hallmark of MCAD deficiency is the urinary excretion of specific acylglycines and acylcarnitines.[1] These metabolites are formed as a detoxification mechanism to eliminate the buildup of toxic medium-chain acyl-CoA esters.[1] Among the key diagnostic urinary biomarkers are n-hexanoylglycine, suberylglycine (B135176), and N-(3-Phenylpropionyl)glycine (PPG).[1][3]

N-(3-Phenylpropionyl)glycine: A Key Biomarker

N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine formed from the conjugation of 3-phenylpropionic acid (PPA) with glycine.[4] PPA is not a direct product of human fatty acid metabolism but is rather a metabolite produced by the anaerobic metabolism of phenylalanine by gut microbiota.[4] In individuals with MCAD deficiency, the impaired β-oxidation pathway leads to an accumulation of medium-chain acyl-CoAs, which are then available for conjugation with glycine by the enzyme glycine N-acyltransferase.[1] The presence of significantly elevated levels of PPG in the urine is highly indicative of MCAD deficiency.[1][3]

Quantitative Analysis of Urinary Acylglycines

The accurate quantification of urinary acylglycines is essential for the diagnosis of MCAD deficiency. The following tables summarize the urinary concentrations of N-(3-Phenylpropionyl)glycine, n-hexanoylglycine, and suberylglycine in patients with MCAD deficiency compared to control subjects, as reported in the seminal study by Rinaldo et al. (1988).[1]

Table 1: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency

GroupNConcentration (µg/mg of creatinine)
Mean ± SD
MCAD-deficient patients (Acute phase) 2118.3 ± 20.4
MCAD-deficient patients (Asymptomatic) 335.3 ± 6.9
Healthy controls 58Not detected
Patient controls 40Not detected

Table 2: Urinary Concentrations of n-Hexanoylglycine in MCAD Deficiency

GroupNConcentration (µg/mg of creatinine)
Mean ± SD
MCAD-deficient patients (Acute phase) 21108.7 ± 117.8
MCAD-deficient patients (Asymptomatic) 3328.9 ± 35.8
Healthy controls 581.5 ± 0.5
Patient controls 401.8 ± 0.7

Table 3: Urinary Concentrations of Suberylglycine in MCAD Deficiency

GroupNConcentration (µg/mg of creatinine)
Mean ± SD
MCAD-deficient patients (Acute phase) 2145.2 ± 38.1
MCAD-deficient patients (Asymptomatic) 3315.3 ± 18.2
Healthy controls 582.2 ± 1.1
Patient controls 402.5 ± 1.5

Experimental Protocols

The gold standard for the quantitative analysis of urinary acylglycines is stable-isotope dilution gas chromatography-mass spectrometry (GC-MS).[1][5] This method offers high sensitivity and specificity.

Protocol for Urinary Acylglycine Analysis by Stable Isotope Dilution GC-MS

This protocol is a synthesized representation based on established methodologies.[1][5]

3.1.1. Materials and Reagents

  • Urine sample

  • Internal standards: [¹³C₂,¹⁵N]n-hexanoylglycine, [¹³C₂,¹⁵N]3-phenylpropionylglycine, [¹³C₂,¹⁵N]suberylglycine

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3.1.2. Sample Preparation

  • Sample Collection: Collect a random urine sample in a sterile container. Samples should be stored frozen at -20°C until analysis.

  • Internal Standard Spiking: To 1 mL of urine, add a known amount of the stable isotope-labeled internal standards for each acylglycine to be quantified.

  • Acidification: Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

  • Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen gas at room temperature.

3.1.3. Derivatization

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of pyridine.

  • Seal the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.

3.1.4. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5 or equivalent) with a suitable temperature program to separate the analytes. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 280°C.

  • Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the specific ions for the native and isotope-labeled acylglycines.

3.1.5. Quantification

  • Calculate the ratio of the peak area of the endogenous acylglycine to the peak area of its corresponding stable isotope-labeled internal standard.

  • Determine the concentration of the acylglycine in the urine sample by comparing this ratio to a standard curve generated using known concentrations of the acylglycines and internal standards.

  • Normalize the results to the urinary creatinine (B1669602) concentration, expressed as µg/mg of creatinine.

Visualizing the Pathways and Processes

Biochemical Pathway of N-(3-Phenylpropionyl)glycine Formation

The following diagram illustrates the metabolic pathway leading to the formation and excretion of N-(3-Phenylpropionyl)glycine in the context of MCAD deficiency.

PPG_Pathway cluster_gut Gut Lumen cluster_host Host Metabolism cluster_mcad Mitochondrion (Hepatocyte) Phenylalanine Phenylalanine (from diet) Gut_Microbiota Anaerobic Gut Microbiota Phenylalanine->Gut_Microbiota PPA 3-Phenylpropionic Acid (PPA) Gut_Microbiota->PPA Metabolism PPA_absorbed PPA (absorbed) PPA->PPA_absorbed Absorption Glycine_N_Acyltransferase Glycine N-Acyltransferase PPA_absorbed->Glycine_N_Acyltransferase Glycine Glycine Glycine->Glycine_N_Acyltransferase PPG N-(3-Phenylpropionyl)glycine (PPG) Glycine_N_Acyltransferase->PPG Urine Urine Excretion PPG->Urine MCFA_CoA Medium-Chain Acyl-CoA MCFA_CoA->Glycine_N_Acyltransferase Increased Substrate for Conjugation MCAD_enzyme MCAD Enzyme MCFA_CoA->MCAD_enzyme Beta_Oxidation β-Oxidation MCAD_enzyme->Beta_Oxidation MCAD_deficiency MCAD Deficiency (Enzymatic Block)

Caption: Formation of N-(3-Phenylpropionyl)glycine in MCAD deficiency.

Diagnostic Workflow for MCAD Deficiency

This diagram outlines the typical workflow for the diagnosis of MCAD deficiency, from newborn screening to confirmatory testing.

MCAD_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Profile (Tandem MS) NBS->Acylcarnitine Elevated_C8 Elevated C8 (Octanoylcarnitine) Acylcarnitine->Elevated_C8 Abnormal Normal_C8 Normal C8 Acylcarnitine->Normal_C8 Normal Confirmatory Confirmatory Testing Elevated_C8->Confirmatory Negative_Diagnosis MCAD Deficiency Ruled Out Normal_C8->Negative_Diagnosis Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Confirmatory->Urine_Organic_Acids Plasma_Acylcarnitine Plasma Acylcarnitine Profile (repeat) Confirmatory->Plasma_Acylcarnitine Molecular_Testing ACADM Gene Sequencing Confirmatory->Molecular_Testing Elevated_Acylglycines Elevated PPG, n-Hexanoylglycine, Suberylglycine Urine_Organic_Acids->Elevated_Acylglycines Positive Normal_Acylglycines Normal Acylglycines Urine_Organic_Acids->Normal_Acylglycines Negative Positive_Diagnosis MCAD Deficiency Diagnosis Confirmed Plasma_Acylcarnitine->Positive_Diagnosis Confirms Elevation Molecular_Testing->Positive_Diagnosis Pathogenic Variants Identified Elevated_Acylglycines->Positive_Diagnosis Normal_Acylglycines->Negative_Diagnosis

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

N-(3-Phenylpropionyl)glycine is a highly specific and sensitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase deficiency. Its detection and quantification, in conjunction with other acylglycines, are fundamental to the timely and accurate diagnosis of this potentially life-threatening inborn error of metabolism. The reliance on a gut microbiota-derived precursor highlights the intricate interplay between host and microbial metabolism in the manifestation of genetic diseases. This technical guide provides essential data, protocols, and visual aids to support ongoing research and development efforts aimed at improving the diagnosis, understanding, and treatment of MCAD deficiency. The continued investigation into the roles of such biomarkers is crucial for advancing the field of personalized medicine for individuals with rare metabolic disorders.

References

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical research and clinical diagnostics, the accuracy and reliability of measurements are paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and high-fidelity quantitative analysis. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to enhance the quality and reproducibility of their mass spectrometry data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen.[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.[1] However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[2] This near-identical behavior is the key to their effectiveness, as they can accurately account for variability throughout the entire analytical workflow.[1]

The primary function of a deuterated internal standard is to normalize the analytical signal of the target analyte.[3] By adding a known quantity of the deuterated standard to a sample at the beginning of the preparation process, it experiences the same conditions as the analyte.[2] This includes variations in sample extraction, handling, and, most importantly, the unpredictable effects of the sample matrix on ionization efficiency in the mass spectrometer.[1][4] Because the analyte and the internal standard are affected in the same way, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards is widely considered the gold standard in quantitative bioanalysis for several key reasons:[2][5]

  • Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can significantly suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][4] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][6]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the outset, accounts for these losses.[3]

  • Improved Accuracy and Precision: By correcting for the aforementioned sources of error, deuterated standards significantly improve the accuracy and precision of quantitative measurements, which is critical for regulatory submissions and clinical decision-making.[5][6]

  • Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in experimental conditions, leading to more reliable and reproducible data over time and across different laboratories.[7]

Key Considerations for Selecting and Using Deuterated Internal Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically >98%) to minimize any contribution of the unlabeled analyte to the internal standard's signal.[7][8]

  • Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H-D exchange with the solvent or matrix.[9][10] Labeling on heteroatoms (e.g., -OH, -NH) should be avoided.[9][11]

  • Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[11]

  • Potential for Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, known as the kinetic isotope effect.[5][12] While often minor, this can lead to differential ionization if the analyte and internal standard do not perfectly co-elute in a region of varying matrix effects.[8][12]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[5]

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[5]

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[5]

  • Vortex briefly to mix.[5]

  • Add 300 µL of cold ACN with 0.1% formic acid to the sample.[5]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[5]

  • The sample is now ready for LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[5]

Materials:

  • Urine sample

  • Deuterated internal standard stock solution

  • SPE cartridges

  • Vacuum manifold

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[5]

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[5]

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[5]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.[5]

  • Washing (Optional): Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[5]

  • Transfer the reconstituted sample to an LC vial for analysis.[5]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Performance Metric Without Internal Standard With Structural Analog IS With Deuterated IS Reference
Precision (%CV) 15-25%5-15%<5%[2]
Accuracy (%Bias) ± 20-30%± 10-20%± 5%[2]
Lower Limit of Quantification (LLOQ) HigherIntermediateLower[5]

Table 1. Comparison of analytical performance with and without different types of internal standards.

Analyte Matrix Precision with Deuterated IS (%CV) Accuracy with Deuterated IS (%Bias) Reference
ImmunosuppressantsWhole Blood< 8%± 7%[6]
Vitamin D MetabolitesHuman Serum< 10%± 10%[13][14]
TestosteroneHuman Plasma< 6%± 5%[15]

Table 2. Examples of improved precision and accuracy in clinical bioanalysis using deuterated internal standards.

Visualizations

Workflow and Conceptual Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., PPT, SPE) Spike->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final Final Quantification->Final Accurate Concentration

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_ideal Ideal Scenario: Perfect Co-elution cluster_issue Potential Issue: Chromatographic Shift Analyte1 Analyte Signal Matrix1 {Matrix Effect (Ion Suppression)} Analyte1->Matrix1 Experiences Suppression Result1 Accurate Quantification (Ratio is constant) IS1 Deuterated IS Signal IS1->Matrix1 Experiences Same Suppression Analyte2 Analyte Signal Matrix2 {Variable Matrix Effect} Analyte2->Matrix2 Experiences High Suppression Result2 Inaccurate Quantification (Ratio is skewed) IS2 Deuterated IS Signal IS2->Matrix2 Experiences Low Suppression

Caption: Impact of co-elution on correcting for matrix effects.

G Start Select Deuterated Internal Standard Purity Is Isotopic Purity >98%? Start->Purity Stability Are Deuterium Labels on Stable Positions? Purity->Stability Yes Unsuitable Re-evaluate or Synthesize a New Standard Purity->Unsuitable No MassShift Is Mass Shift >= 3 amu? Stability->MassShift Yes Stability->Unsuitable No Coelution Does it Co-elute with the Analyte? MassShift->Coelution Yes MassShift->Unsuitable No Suitable Suitable for Use Coelution->Suitable Yes Coelution->Unsuitable No (with caution)

Caption: Decision tree for selecting a suitable deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[5] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their quantitative mass spectrometry data.

References

An In-depth Technical Guide to the Physical Characteristics of N-(3-Phenylpropionyl)glycine-d2 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of N-(3-Phenylpropionyl)glycine-d2 powder, a deuterated analog of a metabolite associated with fatty acid metabolism. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols for its characterization.

General Information

This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for formulation development, quality control, and ensuring consistency in experimental outcomes.

Physical and Chemical Properties

The physical characteristics of this compound powder are summarized in the tables below. It is important to note that while some specific experimental values for the deuterated compound are not publicly available, the properties are expected to be very similar to its non-deuterated counterpart, N-(3-Phenylpropionyl)glycine.

Table 1: General Physical Properties

PropertyValueSource
Appearance Solid powder[1]
Color White to off-white[1]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available

Table 2: Solubility Data

SolventSolubilityMethodSource
DMSO 100 mg/mL (477.92 mM)Requires sonication[1]
Methanol SolubleNot specified
DMF 30 mg/mL (for non-deuterated form)Not specified[3]
Ethanol 30 mg/mL (for non-deuterated form)Not specified[3]
PBS (pH 7.2) 1 mg/mL (for non-deuterated form)Not specified[3]

Table 3: Spectroscopic and Chromatographic Data

TechniqueData Summary
¹H NMR Spectral data available for the non-deuterated form, showing characteristic peaks for the phenyl, propionyl, and glycine (B1666218) moieties.[4]
¹³C NMR Spectral data available for the non-deuterated form.[4]
Mass Spectrometry MS-MS and LC-MS data are available for the non-deuterated form, providing fragmentation patterns for structural confirmation.[4]
FTIR Expected to show characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds.
HPLC Purity is typically ≥98.0%.[5]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below. These protocols are based on standard pharmaceutical and chemical analysis guidelines.

Appearance and Color Determination

Objective: To visually inspect and describe the physical appearance and color of the powder.

Methodology (based on USP <631>):

  • Place a small, representative sample of the powder on a clean, white surface.

  • Observe the sample under a consistent, diffuse light source (e.g., a light box).

  • Describe the appearance of the powder (e.g., crystalline, amorphous, fine, granular).

  • Describe the color of the powder by comparing it to a standard color chart or by using descriptive terms (e.g., white, off-white, slightly yellow). The observation should be made against a white background.[6][7][8][9][10]

  • Record the observations.

Melting Point Determination

Objective: To determine the temperature at which the powder transitions from a solid to a liquid.

Methodology (Capillary Method):

  • Ensure the powder is completely dry.

  • Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Bulk Density and Tapped Density

Objective: To determine the bulk and tapped densities of the powder, which are important for handling, storage, and capsule filling.

Methodology:

  • Bulk Density:

    • Weigh a 100 mL graduated cylinder.

    • Gently pour a known mass (e.g., 50 g) of the powder into the cylinder without compaction.

    • Level the top of the powder bed without compressing it and record the volume.

    • Calculate the bulk density (g/mL) by dividing the mass of the powder by the unsettled volume.[11][12][13][14]

  • Tapped Density:

    • Use the same graduated cylinder with the powder from the bulk density measurement.

    • Place the cylinder in a mechanical tapping apparatus.

    • Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant.

    • Record the final tapped volume.

    • Calculate the tapped density (g/mL) by dividing the mass of the powder by the final tapped volume.[12]

Solubility Determination

Objective: To determine the solubility of the powder in various solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of the powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[15][16][17][18][19]

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic and Chromatographic Characterization

Objective: To confirm the identity, structure, and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small amount of the powder in a suitable deuterated solvent (e.g., DMSO-d6). Acquire the spectra on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.[20][21][22][23][24]

  • Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. Fragmentation patterns (MS/MS) can be used for further structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Place a small amount of the powder directly onto the ATR crystal of an FTIR spectrometer or prepare a KBr pellet. The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, providing a molecular fingerprint.[25][26][27][28][29]

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column). Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time can be used for identification, and the peak area can be used to determine the purity of the compound.[30]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a chemical powder like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Structural & Purity Analysis Appearance & Color Appearance & Color Melting Point Melting Point Appearance & Color->Melting Point Bulk & Tapped Density Bulk & Tapped Density Appearance & Color->Bulk & Tapped Density Solubility Solubility Bulk & Tapped Density->Solubility NMR (1H, 13C) NMR (1H, 13C) Bulk & Tapped Density->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry NMR (1H, 13C)->Mass Spectrometry FTIR FTIR Mass Spectrometry->FTIR HPLC (Purity) HPLC (Purity) FTIR->HPLC (Purity) Sample Sample Sample->Appearance & Color

Caption: Workflow for the physical characterization of a powder.

References

Technical Guide: N-(3-Phenylpropionyl)glycine-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document covers its suppliers, pricing, and technical specifications and provides a detailed experimental protocol for its application as an internal standard in mass spectrometry-based analysis. Furthermore, it elucidates the metabolic pathway in which its non-deuterated counterpart is involved.

Supplier and Pricing Information

This compound is available from several specialized chemical suppliers. While exact pricing is often subject to quotation, the following table summarizes key suppliers and available data for both the deuterated and non-deuterated forms to provide a market overview.

SupplierProduct NameCatalog Number (Example)PurityPack SizePrice (USD)
MedchemExpressThis compoundHY-N7403S99.64%Request QuoteRequest Quote
EurisotopN-(3-PHENYLPROPIONYL)GLYCINE (2,2,-D2, 98%)DLM-9715-PK98%Request QuoteRequest Quote
LGC StandardsN-(3-Phenylpropionyl)glycine-2,2-d2CDN-D-6247Not Specified0.01 g, 0.05 gRequest Quote
Non-Deuterated Form for Reference
TargetMolN-(3-Phenylpropionyl)glycineT5529≥98.0% (HPLC)25 mg$29
1 mL x 10 mM (in DMSO)$29
MyBioSourceN-(3-Phenylpropionyl)glycine biochemicalMBS6063840Not Specified1 g$515
5x1 g$2,145
Cayman ChemicalN-(3-Phenylpropionyl)glycine34392≥98%100 mg$28
250 mg$67
500 mg$126

Technical Data

The following table summarizes the key technical specifications for this compound and its non-deuterated analog.

PropertyThis compoundN-(3-Phenylpropionyl)glycine
Synonyms N-(1-Oxo-3-phenylpropyl)glycine-2,2-d2, (3-Phenylpropionyl)glycine-d22-[(3-Phenylpropionyl)amino]acetic acid, 3-Phenylpropionyl glycine (B1666218), N-(1-Oxo-3-phenylpropyl)glycine
CAS Number 1219795-43-356613-60-6
Molecular Formula C₁₁H₁₁D₂NO₃C₁₁H₁₃NO₃
Molecular Weight ~209.24 g/mol 207.23 g/mol
Purity Typically ≥98%Typically ≥98%
Appearance SolidWhite to light yellow solid[1]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]Powder: -20°C for ≥ 4 years.[3]
Solubility Soluble in organic solvents such as DMSO and methanol (B129727).DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml.[3]

Metabolic Pathway of Phenylpropionate Glycine Conjugation

N-(3-Phenylpropionyl)glycine is a metabolite derived from the bacterial breakdown of phenylalanine in the gut. The resulting 3-phenylpropionic acid undergoes conjugation with glycine in the liver. This metabolic process is crucial for the detoxification and excretion of this compound. The pathway is of significant interest in the study of inborn errors of metabolism, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of N-(3-Phenylpropionyl)glycine can be a key diagnostic marker.[1][3][4]

Metabolic_Pathway Metabolic Pathway of Phenylpropionate Glycine Conjugation cluster_gut Gut Lumen cluster_liver Hepatocyte (Liver Cell) Phenylalanine Phenylalanine Gut_Microbiota Gut_Microbiota Phenylalanine->Gut_Microbiota Bacterial Metabolism 3-Phenylpropionic_Acid_Gut 3-Phenylpropionic Acid Gut_Microbiota->3-Phenylpropionic_Acid_Gut 3-Phenylpropionic_Acid_Liver 3-Phenylpropionic Acid 3-Phenylpropionic_Acid_Gut->3-Phenylpropionic_Acid_Liver Absorption 3-Phenylpropionyl-CoA 3-Phenylpropionyl-CoA 3-Phenylpropionic_Acid_Liver->3-Phenylpropionyl-CoA Acyl-CoA Synthetase N-3-Phenylpropionylglycine N-(3-Phenylpropionyl)glycine 3-Phenylpropionyl-CoA->N-3-Phenylpropionylglycine Glycine N-Acyltransferase Glycine Glycine Glycine->N-3-Phenylpropionylglycine Urinary_Excretion Urinary Excretion N-3-Phenylpropionylglycine->Urinary_Excretion Excretion

Metabolic Pathway of Phenylpropionate Glycine Conjugation

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of its endogenous, non-labeled counterpart in biological samples using isotope dilution mass spectrometry.[4] This method offers high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO. Store at -20°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Sample Preparation from Urine
  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • To 100 µL of the urine supernatant in a clean microcentrifuge tube, add 10 µL of the 10 µg/mL working internal standard solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine: Q1 m/z 208.1 → Q3 m/z 76.1 (example transition, should be optimized).

      • This compound: Q1 m/z 210.1 → Q3 m/z 78.1 (example transition, should be optimized).

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Prepare a calibration curve by analyzing standards of known concentrations of the non-labeled analyte with a constant concentration of the internal standard.

  • Plot the peak area ratio against the concentration of the standards.

  • Determine the concentration of N-(3-Phenylpropionyl)glycine in the biological samples by interpolation from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Experimental_Workflow Quantitative Analysis Workflow using an Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Urine) Spiking Spike with This compound Sample_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Quantitative Analysis Workflow

References

Methodological & Application

A Sensitive and Robust LC-MS/MS Method for the Quantification of N-(3-Phenylpropionyl)glycine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The method utilizes its deuterated stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol with acetonitrile.[1] Chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution, enabling a total run time of 5 minutes. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated and demonstrated excellent linearity, accuracy, precision, and sensitivity over the calibrated concentration range, making it suitable for high-throughput bioanalysis in clinical and research settings.

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a key metabolite.[2][3][4] Its quantification in biological fluids is crucial for research, as elevated levels are often associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6] Accurate and reliable measurement of this metabolite is essential for diagnostic screening and metabolic studies.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting variations in sample processing and matrix effects, thereby ensuring the highest data quality.

This note provides a detailed protocol for a fully validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine, designed for researchers and professionals in drug development and clinical diagnostics.

Experimental

2.1. Materials and Reagents

  • Analytes: N-(3-Phenylpropionyl)glycine (CAS: 56613-60-6) and this compound (CAS: 1219795-43-3) were sourced from a commercial supplier.[2][9]

  • Solvents: LC-MS grade acetonitrile, methanol, and water were obtained from a reputable chemical vendor.

  • Reagents: Formic acid (LC-MS grade).

  • Matrix: Blank human plasma was sourced from an accredited biobank.

2.2. Instrumentation

  • LC System: A standard HPLC or UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Thermo TSQ Altis, or Agilent 6400 Series) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., Phenomenex Luna C18, 50 x 2.0 mm, 5 µm) was used for chromatographic separation.[8]

2.3. Preparation of Standards and Quality Controls

  • Stock Solutions: Primary stock solutions of N-(3-Phenylpropionyl)glycine (1 mg/mL) and this compound (IS, 1 mg/mL) were prepared in methanol.

  • Working Solutions: A series of working standard solutions for the calibration curve (CC) and quality control (QC) samples were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution: The IS stock was diluted to a final concentration of 100 ng/mL in acetonitrile. This solution serves as both the protein precipitation agent and the IS dosing solution.

Detailed Protocols

3.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][10][11]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow plasma samples to thaw completely on ice.[12][13] Vortex briefly to ensure homogeneity.

  • Pipette 50 µL of plasma into the corresponding labeled tubes.

  • Add 250 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.[7] The 5:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[7][12]

  • Inject an aliquot (typically 5-10 µL) of the supernatant for LC-MS/MS analysis.[7]

3.2. LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters were optimized to achieve sensitive and specific detection of the analyte and internal standard.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Phenomenex Luna C18 (50 x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0.0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B) |

3.3. Mass Spectrometry and MRM Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions were optimized by infusing standard solutions of the analyte and IS.[14][15][16] The most intense and specific precursor-to-product ion transitions were selected for quantification and confirmation.[17]

Table 2: Optimized MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Declustering Potential (V)
N-(3-Phenylpropionyl)glycine (Quantifier) 208.1 76.1 100 25 80
N-(3-Phenylpropionyl)glycine (Qualifier) 208.1 105.1 100 20 80

| This compound (IS) | 210.1 | 78.1 | 100 | 25 | 80 |

Note: The molecular weight of N-(3-Phenylpropionyl)glycine is 207.23 g/mol . The precursor ion [M+H]+ is m/z 208.1. The d2-IS precursor is m/z 210.1.[2][18]

Results and Data Presentation

The method was validated for linearity, accuracy, precision, and sensitivity according to established bioanalytical method validation guidelines.

Table 3: Calibration Curve Performance

Parameter Result
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.998 |

Table 4: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 6 0.98 98.0 ≤ 15.0
Low QC 3.0 6 2.91 97.0 ≤ 10.0
Mid QC 100 6 102.5 102.5 ≤ 8.0

| High QC | 800 | 6 | 789.6 | 98.7 | ≤ 7.5 |

LLOQ: Lower Limit of Quantification

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Aliquot (50 µL) Spike 2. Add IS in Acetonitrile (250 µL) Sample->Spike Internal Standard Addition Vortex 3. Vortex to Precipitate Protein Spike->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject onto LC-MS/MS System Transfer->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification vs. Calibration Curve Integrate->Quantify Report 11. Report Final Concentration Quantify->Report

Caption: Workflow for the quantification of N-(3-Phenylpropionyl)glycine in plasma.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput automation. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for clinical research and metabolic studies requiring precise measurement of this important acylglycine.

References

Application Notes & Protocols: N-(3-Phenylpropionyl)glycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Phenylpropionyl)glycine is a key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate quantification of this analyte in biological matrices, typically urine, is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as N-(3-Phenylpropionyl)glycine-d2, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS methods.

Principle and Application

The principle of using this compound as an internal standard relies on the stable isotope dilution technique. This method involves adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, correcting for any sample loss or matrix effects during the analytical procedure.

The primary application is the quantitative analysis of N-(3-Phenylpropionyl)glycine in urine for the diagnosis and monitoring of patients with MCAD deficiency.

Experimental Protocols

This section details a representative experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human urine using this compound as an internal standard.

2.1. Materials and Reagents

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • Formic acid (LC-MS grade)

  • Human urine (control and patient samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2.2. Sample Preparation

  • Urine Sample Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis.

  • Preparation of Working Solutions:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine in methanol.

    • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.

    • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50:50 methanol:water.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.

    • To 100 µL of supernatant, add 10 µL of the internal standard working solution (10 µg/mL).

    • Vortex mix for 10 seconds.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(3-Phenylpropionyl)glycine208.176.110015
This compound210.178.110015

Data Presentation: Method Validation Summary

The following tables summarize representative quantitative data for a validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine using this compound as an internal standard.

Table 1: Linearity and Range

ParameterValue
Calibration Range0.1 - 100 µg/mL
Regression Equationy = 0.045x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting1/x

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Spiked Concentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
0.398.54.299.15.5
5.0101.23.1100.54.1
50.099.82.5101.03.2

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
N-(3-Phenylpropionyl)glycine92.595.1
This compound93.194.8

Visualizations

Diagram 1: Experimental Workflow for Quantification of N-(3-Phenylpropionyl)glycine

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add N-(3-Phenylpropionyl) glycine-d2 (IS) Urine_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G cluster_screening Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis & Management Newborn_Screening Newborn Screening (Acylcarnitine Profile) Abnormal_Result Abnormal Acylcarnitine (Elevated C8) Newborn_Screening->Abnormal_Result Urine_Analysis Urine Organic Acid Analysis (including N-(3-Phenylpropionyl)glycine) Abnormal_Result->Urine_Analysis Genetic_Testing ACADM Gene Sequencing Abnormal_Result->Genetic_Testing Diagnosis Diagnosis of MCAD Deficiency Urine_Analysis->Diagnosis Genetic_Testing->Diagnosis Treatment Dietary Management & Avoidance of Fasting Diagnosis->Treatment G Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA MCAD MCAD Fatty_Acyl_CoA->MCAD Enoyl_CoA Trans-2-Enoyl-CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Shorter Acyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase MCAD->Enoyl_CoA MCAD_Deficiency MCAD Deficiency (Block) MCAD->MCAD_Deficiency

Application Notes and Protocol for the Urinary Analysis of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine that serves as a crucial biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Elevated levels of PPG in urine can indicate a blockage in the fatty acid β-oxidation pathway. The quantitative analysis of PPG in urine is typically performed using a stable isotope dilution assay with N-(3-Phenylpropionyl)glycine-d2 (PPG-d2) as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate quantification.

This document provides a detailed protocol for the analysis of N-(3-Phenylpropionyl)glycine in human urine using PPG-d2 as an internal standard.

Metabolic Pathway of N-(3-Phenylpropionyl)glycine Formation

Under normal metabolic conditions, 3-phenylpropionic acid, derived from dietary sources or gut microbiota metabolism, is activated to its CoA ester. In individuals with MCAD deficiency, impaired β-oxidation leads to the accumulation of medium-chain acyl-CoAs. To detoxify the system, these acyl-CoAs are conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are then excreted in the urine. The formation of N-(3-Phenylpropionyl)glycine from 3-Phenylpropionic acid is a key diagnostic indicator.

cluster_0 Mitochondrial Matrix PPA 3-Phenylpropionic Acid PP_CoA 3-Phenylpropionyl-CoA PPA->PP_CoA Acyl-CoA Synthetase PPG N-(3-Phenylpropionyl)glycine PP_CoA->PPG Glycine N-Acyltransferase (Elevated in MCAD deficiency) Glycine Glycine Glycine->PPG Excretion Urinary Excretion PPG->Excretion

Metabolic pathway of N-(3-Phenylpropionyl)glycine formation.

Experimental Protocol

This protocol outlines a "dilute and shoot" method, which is a simple and rapid approach for preparing urine samples for LC-MS/MS analysis.[1]

Materials and Reagents
  • N-(3-Phenylpropionyl)glycine analytical standard (CAS: 56613-60-6)

  • This compound (PPG-d2) internal standard (CAS: 1219795-43-3)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • A suitable reversed-phase LC column.

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solution of N-(3-Phenylpropionyl)glycine (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-(3-Phenylpropionyl)glycine in methanol (B129727) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the working internal standard solution (1 µg/mL).

  • Vortex the mixture thoroughly.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry (MS) Conditions

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation patterns of N-(3-Phenylpropionyl)glycine. These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
N-(3-Phenylpropionyl)glycine208.175.1Positive (ESI+)
This compound210.177.1Positive (ESI+)

Data Presentation

The following table summarizes hypothetical quantitative data for a validated method. Actual values will vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery (%) 95 - 105%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of N-(3-Phenylpropionyl)glycine in urine.

Sample Urine Sample Collection Centrifuge Centrifugation Sample->Centrifuge Spike Spike with PPG-d2 Internal Standard Centrifuge->Spike LC_MS LC-MS/MS Analysis Spike->LC_MS Data Data Processing and Quantification LC_MS->Data Report Report Results Data->Report

Urine analysis workflow for N-(3-Phenylpropionyl)glycine.

References

Application Notes and Protocols for the Quantification of Acylglycines with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine (B1666218).[1] They are important biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[2][3] In healthy individuals, acylglycines are present at low levels, but their concentrations can increase significantly in pathological conditions.[1] Accurate and precise quantification of acylglycines in biological matrices such as urine and plasma is therefore crucial for clinical diagnostics and research.

This document provides detailed application notes and protocols for the quantification of acylglycines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reproducibility.[1][4]

Metabolic Significance of Acylglycines

Acylglycines are formed through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from a fatty acyl-CoA to the amino group of glycine. This process is a detoxification pathway that helps to remove excess or abnormally accumulating acyl-CoA species that can be toxic to cells. The specific acylglycine profile in a biological sample can, therefore, provide a diagnostic fingerprint for certain metabolic disorders.

Acylglycine_Metabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase ATP, CoA FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA BetaOxidation Mitochondrial β-Oxidation FattyAcylCoA->BetaOxidation AccumulatedAcylCoA Accumulated Fatty Acyl-CoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MetabolicDisorder Metabolic Disorder (e.g., MCAD Deficiency) BetaOxidation->MetabolicDisorder Impaired TCACycle TCA Cycle AcetylCoA->TCACycle Energy Production MetabolicDisorder->AccumulatedAcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) AccumulatedAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine GLYAT->Acylglycine Excretion Urinary Excretion Acylglycine->Excretion

Caption: Metabolic pathway of acylglycine formation.

Experimental Protocols

This section details the methodology for the quantification of acylglycines in human urine using a stable isotope dilution LC-MS/MS method.

Materials and Reagents
  • Acylglycine standards (e.g., Acetylglycine, Propionylglycine, Isovalerylglycine, etc.)

  • Deuterated acylglycine internal standards (e.g., [d3]-Acetylglycine, [d5]-Propionylglycine, [d9]-Isovalerylglycine, etc.)[5]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)[6]

  • n-Butanol

  • 3N HCl in n-Butanol

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of each acylglycine and deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the acylglycine stock solutions in methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 0.1 to 100 µM.[1]

  • Internal Standard Working Solution: Prepare a mixed internal standard working solution containing each deuterated acylglycine at a final concentration of 10 µM in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking pooled human urine with known amounts of acylglycines.

Sample Preparation

The following workflow outlines the steps for sample extraction and derivatization:

Sample_Preparation_Workflow start Start urine_sample 1. Collect 100 µL Urine Sample start->urine_sample add_is 2. Add 10 µL Internal Standard Working Solution urine_sample->add_is vortex 3. Vortex Mix add_is->vortex spe 4. Solid-Phase Extraction (Anion Exchange) vortex->spe elute 5. Elute with 5% Formic Acid in Methanol spe->elute dry 6. Evaporate to Dryness under Nitrogen elute->dry derivatize 7. Add 50 µL 3N HCl in n-Butanol (65°C for 15 min) dry->derivatize dry_again 8. Evaporate to Dryness under Nitrogen derivatize->dry_again reconstitute 9. Reconstitute in 100 µL Mobile Phase dry_again->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Sample preparation workflow for acylglycine analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The LC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity.[1] The following tables summarize typical performance characteristics and MRM transitions for a selection of acylglycines.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 µM[1]
Correlation Coefficient (r²)> 0.99[7][8][9]
Lower Limit of Quantification (LLOQ)0.1 µM[1]
Within-run Precision (CV)< 10%[7][8][9]
Between-run Precision (CV)< 10%[7][8][9]
Mean Recoveries90.2 - 109.3%[7][8]

Table 2: Example MRM Transitions for Butylated Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Deuterated Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Acetylglycine174.1118.1[d3]-Acetylglycine177.1121.1
Propionylglycine188.1132.1[d5]-Propionylglycine193.1137.1
Isobutyrylglycine202.1146.1[d7]-Isobutyrylglycine209.1153.1
Isovalerylglycine216.2160.1[d9]-Isovalerylglycine225.2169.1
Hexanoylglycine230.2174.1[d11]-Hexanoylglycine241.2185.1
Octanoylglycine258.2202.2[d2]-Octanoylglycine260.2204.2
Suberylglycine302.2246.2[d4]-Suberylglycine306.2250.2

Note: The specific m/z values may vary slightly depending on the instrument and derivatization method used.

Conclusion

The described LC-MS/MS method using deuterated internal standards provides a robust, sensitive, and specific platform for the quantification of acylglycines in biological samples.[3][10] This approach is a powerful tool for the diagnosis and monitoring of inborn errors of metabolism and can be applied in clinical research and drug development settings.[11][12] The use of stable isotope dilution is essential for achieving the high level of accuracy required for these applications.[4]

References

Application Notes and Protocols for Creating a Calibration Curve with N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the creation of a calibration curve for the quantification of N-(3-Phenylpropionyl)glycine using its deuterated stable isotope-labeled internal standard (SIL-IS), N-(3-Phenylpropionyl)glycine-d2. This method is particularly relevant for bioanalytical studies, such as pharmacokinetic and metabolic research, where accurate and precise measurement of analytes in complex biological matrices is crucial. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, leading to highly reliable data.

N-(3-Phenylpropionyl)glycine is an acylglycine that can be a biomarker for certain inborn errors of metabolism. Its accurate quantification is therefore of significant interest in clinical research and diagnostics. The protocol outlined below is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

This section details the necessary steps for preparing solutions, constructing the calibration curve, and analyzing samples.

Materials and Reagents
  • N-(3-Phenylpropionyl)glycine (analyte) analytical standard

  • This compound (internal standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human urine, plasma)

Preparation of Stock and Working Solutions

2.2.1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of N-(3-Phenylpropionyl)glycine.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

2.2.2. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

2.2.3. Analyte Working Standard Solutions:

  • Perform serial dilutions of the analyte stock solution with methanol or a suitable solvent to prepare a series of working standard solutions at concentrations that will cover the desired calibration range.

2.2.4. Internal Standard Working Solution (10 µg/mL):

  • Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all calibration standards, quality control samples, and study samples.

Preparation of Calibration Curve Standards
  • Label a set of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).

  • To each tube, add an aliquot of the control biological matrix (e.g., 90 µL of blank urine).

  • Spike each tube with the appropriate analyte working standard solution to achieve the desired final concentrations.

  • Add a constant volume of the internal standard working solution (e.g., 10 µL of 10 µg/mL this compound) to every tube (except the blank).

  • Vortex each tube to ensure thorough mixing.

Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of each calibration standard, quality control sample, or study sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

For urine samples, a simple dilute-and-shoot approach may be sufficient, where the sample is diluted with the mobile phase containing the internal standard before injection.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both N-(3-Phenylpropionyl)glycine and this compound will need to be optimized on the specific instrument being used.

Data Presentation

The data from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied.

Table 1: Example Calibration Curve Data for N-(3-Phenylpropionyl)glycine

Calibration LevelAnalyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
Blank00510,2340.000
CAL 115,234505,1230.010
CAL 2525,876512,4560.050
CAL 31051,345509,8760.101
CAL 450255,678508,7650.503
CAL 5100510,987511,2340.999
CAL 62501,278,987509,5432.510
CAL 75002,543,678510,8764.979
CAL 810005,098,765508,98710.017

Regression Analysis:

  • Equation: y = 0.0101x + 0.0005

  • Correlation Coefficient (r²): 0.9995

Mandatory Visualization

The following diagram illustrates the general workflow for creating a calibration curve using an internal standard.

G prep_solutions Prepare Stock & Working Solutions (Analyte & IS) prep_cal Prepare Calibration Standards in Blank Matrix prep_solutions->prep_cal spike_is Spike Constant Amount of IS into all Samples (except blank) prep_cal->spike_is sample_prep Sample Preparation (e.g., Protein Precipitation) spike_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing: Calculate Peak Area Ratios (Analyte/IS) lcms_analysis->data_processing calibration_curve Construct Calibration Curve: Plot Peak Area Ratio vs. Concentration data_processing->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for Calibration Curve Creation.

Signaling Pathways

N-(3-Phenylpropionyl)glycine is a metabolite and not directly involved in intracellular signaling pathways in the traditional sense. Its quantification is used to diagnose disruptions in metabolic pathways, specifically fatty acid metabolism. The following diagram illustrates the logical relationship in its diagnostic application.

G metabolic_disorder Inborn Error of Metabolism (e.g., MCAD Deficiency) enzyme_deficiency Deficient Enzyme Activity metabolic_disorder->enzyme_deficiency substrate_accumulation Accumulation of Precursor (3-Phenylpropionic Acid) enzyme_deficiency->substrate_accumulation alternative_pathway Alternative Metabolic Pathway Activation (Glycine Conjugation) substrate_accumulation->alternative_pathway biomarker_formation Formation of N-(3-Phenylpropionyl)glycine alternative_pathway->biomarker_formation increased_excretion Increased Urinary Excretion of Biomarker biomarker_formation->increased_excretion diagnosis Diagnostic Indicator increased_excretion->diagnosis

Caption: Diagnostic Logic for N-(3-Phenylpropionyl)glycine.

Quantitative Analysis of N-(3-Phenylpropionyl)glycine-d2 by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Its quantification in biological matrices like urine and plasma is crucial for diagnostic and research purposes. Stable isotope-labeled internal standards, such as N-(3-Phenylpropionyl)glycine-d2, are essential for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the analysis of this compound using Multiple Reaction Monitoring (MRM) mass spectrometry.

Biosynthesis and Metabolism

N-(3-Phenylpropionyl)glycine is formed through the conjugation of 3-phenylpropionic acid with glycine (B1666218).[2] 3-phenylpropionic acid itself is a product of gut microbial metabolism of dietary precursors. The conjugation reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[2]

cluster_gut Gut Lumen cluster_cell Hepatocyte cluster_mito Mitochondrion Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism 3-Phenylpropionic Acid 3-Phenylpropionic Acid Gut Microbiota->3-Phenylpropionic Acid 3-Phenylpropionyl-CoA 3-Phenylpropionyl-CoA 3-Phenylpropionic Acid->3-Phenylpropionyl-CoA Acyl-CoA Synthetase N-(3-Phenylpropionyl)glycine N-(3-Phenylpropionyl)glycine 3-Phenylpropionyl-CoA->N-(3-Phenylpropionyl)glycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->N-(3-Phenylpropionyl)glycine Mitochondrion Mitochondrion

Caption: Biosynthesis of N-(3-Phenylpropionyl)glycine.

Quantitative Analysis by LC-MS/MS

The following sections detail the recommended protocol for the quantitative analysis of N-(3-Phenylpropionyl)glycine using this compound as an internal standard.

MRM Transitions

Accurate quantification by LC-MS/MS relies on the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard. The transitions for N-(3-Phenylpropionyl)glycine are well-established. For this compound, the precursor ion will have an m/z shift of +2 due to the two deuterium (B1214612) atoms. The primary fragmentation is expected to occur at the amide bond, leading to a deuterated glycine fragment.

Table 1: Predicted MRM Transitions

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Polarity
N-(3-Phenylpropionyl)glycine206.174.0Negative
This compound 208.1 76.0 Negative

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled compound.[3] It is recommended to confirm these transitions by infusing the standard into the mass spectrometer.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

A Sample Collection (Urine/Plasma) B Sample Preparation (Spike with IS, Protein Precipitation/SPE) A->B Step 1 C LC Separation (Reversed-Phase Chromatography) B->C Step 2 D MS/MS Detection (MRM Mode) C->D Step 3 E Data Analysis (Quantification) D->E Step 4

Caption: LC-MS/MS workflow for N-(3-Phenylpropionyl)glycine analysis.

1. Materials and Reagents

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (urine or plasma)

  • Solid-phase extraction (SPE) cartridges (optional)

2. Standard Solution Preparation

  • Prepare stock solutions of N-(3-Phenylpropionyl)glycine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the N-(3-Phenylpropionyl)glycine stock solution with 50% methanol to create a calibration curve.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in 50% methanol.

3. Sample Preparation

  • Urine:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

    • Take 100 µL of the supernatant and add 10 µL of the working internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Plasma:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 10 µL of the working internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol.

    • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Parameters
N-(3-Phenylpropionyl)glycinePrecursor: 206.1 m/z, Product: 74.0 m/z, Collision Energy: 15 eV
This compoundPrecursor: 208.1 m/z, Product: 76.0 m/z, Collision Energy: 15 eV

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This document provides a comprehensive guide for the quantitative analysis of N-(3-Phenylpropionyl)glycine using its deuterated internal standard, this compound, by LC-MS/MS. The detailed protocol and predicted MRM transitions offer a solid foundation for researchers and clinicians to develop and validate a robust and reliable analytical method for this important biomarker. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

Application of N-(3-Phenylpropionyl)glycine-d2 in Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine that serves as a crucial biomarker in the field of metabolomics, particularly in the diagnosis of inherited metabolic disorders. It is a minor metabolite of fatty acids, and its concentration in biological fluids can be indicative of specific enzymatic deficiencies.[1][2][3] PPG is formed through the conjugation of 3-phenylpropionic acid, a product of gut microbial metabolism of phenylalanine, with glycine.[2] The deuterated stable isotope, N-(3-Phenylpropionyl)glycine-d2 (PPG-d2), is an indispensable tool in quantitative metabolomics, serving as an internal standard for accurate and precise quantification of endogenous PPG using mass spectrometry-based methods.[4] This application note provides detailed protocols and data for the use of PPG-d2 in metabolomic analysis.

Core Applications

The primary application of this compound is as an internal standard in the quantitative analysis of PPG for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5] MCAD deficiency is one of the most common inborn errors of fatty acid metabolism.[4] The use of a stable isotope-labeled internal standard like PPG-d2 is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of the diagnostic test.[4]

Quantitative Data

The following table summarizes the urinary concentrations of N-(3-Phenylpropionyl)glycine in healthy individuals and patients with MCAD deficiency, demonstrating its utility as a diagnostic marker.

CohortAnalyteConcentration Range (µg/mg of creatinine)Reference
Healthy Controls N-(3-Phenylpropionyl)glycineNot detected - 2.5[4]
MCAD Deficient Patients (Asymptomatic) N-(3-Phenylpropionyl)glycine5.8 - 187[4]
MCAD Deficient Patients (Acute Illness) N-(3-Phenylpropionyl)glycine15 - 1160[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary N-(3-Phenylpropionyl)glycine using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from the principles of the stable isotope dilution method described by Rinaldo et al. (1988) and modernized for a typical LC-MS/MS platform.

1. Materials and Reagents:

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound (internal standard)

  • Urine samples (patient and control)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL in 50% methanol/water.

  • In a clean centrifuge tube, add 100 µL of the urine supernatant.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters (Representative):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-(3-Phenylpropionyl)glycine: Precursor ion (m/z) 206.1 -> Product ion (m/z) 74.0

      • This compound: Precursor ion (m/z) 208.1 -> Product ion (m/z) 76.0

    • Collision Energy and other parameters: To be optimized for the specific instrument used.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of N-(3-Phenylpropionyl)glycine spiked into a control urine matrix with a constant amount of this compound.

  • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their area ratios from the calibration curve.

  • Normalize the final concentration to urinary creatinine (B1669602) levels.

Visualizations

Metabolic Pathway of N-(3-Phenylpropionyl)glycine Formation

Dietary_Phenylalanine Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phenylalanine->Gut_Microbiota Phenylpropionic_Acid 3-Phenylpropionic Acid Gut_Microbiota->Phenylpropionic_Acid Metabolism PPG N-(3-Phenylpropionyl)glycine (PPG) Phenylpropionic_Acid->PPG Glycine Glycine Glycine->PPG Host_Enzymes Host Enzymes (e.g., Glycine N-acyltransferase) PPG->Host_Enzymes Excretion Urinary Excretion PPG->Excretion

Caption: Formation of N-(3-Phenylpropionyl)glycine from dietary phenylalanine.

Experimental Workflow for PPG Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MSMS_Analysis Peak_Integration Peak Integration LC_MSMS_Analysis->Peak_Integration Area_Ratio Calculate Area Ratio (PPG / PPG-d2) Peak_Integration->Area_Ratio Quantification Quantification Area_Ratio->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for quantifying urinary PPG using a stable isotope internal standard.

Logical Relationship in MCAD Deficiency Diagnosis

MCAD_Deficiency MCAD Deficiency Impaired_Beta_Oxidation Impaired Medium-Chain Fatty Acid β-Oxidation MCAD_Deficiency->Impaired_Beta_Oxidation Accumulation_of_Intermediates Accumulation of Metabolic Intermediates Impaired_Beta_Oxidation->Accumulation_of_Intermediates Increased_PPG Increased Urinary N-(3-Phenylpropionyl)glycine Accumulation_of_Intermediates->Increased_PPG Diagnostic_Marker Diagnostic Marker Increased_PPG->Diagnostic_Marker

Caption: The role of PPG as a diagnostic marker in MCAD deficiency.

Conclusion

This compound is a critical reagent for the reliable quantification of N-(3-Phenylpropionyl)glycine in metabolomics research and clinical diagnostics. Its use as an internal standard in LC-MS/MS methods allows for the accurate diagnosis of MCAD deficiency, a serious inborn error of metabolism. The protocols and data presented here provide a framework for the implementation of this important analytical tool in the laboratory. Further research may explore the role of PPG and its gut microbiota-derived precursor in other physiological and pathological states.

References

Application Note: Quantitative Analysis of Organic Acids in Biological Matrices using GC-MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of organic acids in biological samples, such as urine and serum, using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique employing deuterated internal standards. This method offers high sensitivity, selectivity, and accuracy for the profiling and quantification of a wide range of organic acids, which is crucial for the diagnosis and monitoring of inborn errors of metabolism, as well as for applications in drug development and metabolomics research. Detailed procedures for sample preparation, including extraction and derivatization, along with optimized GC-MS parameters are presented.

Introduction

Organic acids are key intermediates in a multitude of metabolic pathways, including the citric acid cycle.[1] Abnormal concentrations of specific organic acids in biological fluids can be indicative of metabolic disorders, known as organic acidurias.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and identification of organic acids due to its high resolution and the availability of extensive spectral libraries for compound identification.[4] However, most organic acids are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis.[2][3][4]

Quantitative accuracy in GC-MS analysis can be significantly improved by the use of internal standards. Stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, are considered the gold standard for quantification.[2][5] These standards closely mimic the chemical and physical properties of the endogenous compounds, allowing for effective correction of variations during sample preparation and analysis, including extraction efficiency, derivatization yield, and injection volume.[5]

This application note details a robust workflow for the quantitative analysis of organic acids using deuterated internal standards, from sample collection and preparation to data acquisition and analysis.

Experimental Protocols

Sample Collection and Storage
  • Urine: A random urine sample should be collected in a sterile, preservative-free container.[2] For quantitative analysis, it is recommended to normalize the results to the creatinine (B1669602) concentration.[2] Samples should be stored frozen, preferably at -70°C, to minimize degradation of analytes.[2] Freeze-thaw cycles should be kept to a minimum.[2]

  • Serum: Serum samples should be collected using standard phlebotomy procedures. After clotting and centrifugation, the serum should be transferred to a clean tube and stored at -80°C until analysis.

Sample Preparation

A critical step in the analysis of organic acids by GC-MS is the preparation of the sample to extract the analytes of interest and convert them into volatile derivatives.

Prior to extraction, a known amount of a deuterated internal standard mixture is added to each sample, calibrator, and quality control sample. The use of a stable isotope that is at least three mass units higher than the native compound is recommended to avoid isotopic overlap.[2]

Organic acids must be efficiently extracted from the aqueous biological matrix into an organic solvent.[2]

  • Protocol for Urine:

    • To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to a specific creatinine concentration (e.g., equivalent to 1 mg of creatinine).[2]

    • Add the deuterated internal standard mixture.

    • Acidify the sample to a pH of less than 2 by adding 5M HCl.[3]

    • Add sodium chloride to saturate the aqueous phase.[3]

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex thoroughly for 1 minute.

    • Centrifuge at 10,000 rpm for 3 minutes.[6]

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process and combine the organic layers.[6]

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C.[6]

Derivatization is essential to make the organic acids volatile and thermally stable for GC-MS analysis.[2][3] Silylation is a widely used technique.[4]

  • Silylation Protocol (using BSTFA):

    • To the dried sample extract, add a derivatizing agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[3][7]

    • Cap the vial tightly and vortex to dissolve the residue.

    • Incubate the mixture at a specific temperature and time to ensure complete derivatization. Typical conditions are 60-90°C for 15-60 minutes.[6][7]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

An alternative derivatization method is alkylation using reagents like methyl chloroformate (MCF), which offers instantaneous reaction without heating.[4][8]

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

It is important to optimize GC conditions for adequate separation of the various organic acids.

ParameterTypical Value
GC System Agilent 8890 GC or equivalent
Column HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min[1][9]
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless
Injection Volume 1 µL
Inlet Temperature 250-280°C[2][10]
Oven Program Initial temp 60-80°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min[2][10]

The mass spectrometer is used to detect and quantify the target organic acids and their deuterated internal standards.

ParameterTypical Value
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C[2]
Acquisition Mode Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

For quantitative analysis in SIM mode, specific ions for each organic acid and its corresponding deuterated internal standard are monitored.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Example Quantitative Data for Selected Organic Acids

Organic AcidRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Deuterated Standard Quantifier Ion (m/z)LOD (µmol/L)[7]LOQ (µmol/L)Recovery (%)[7]
Lactic Acid5.8219117222 (Lactic Acid-d3)0.250.8395.6 - 105.2
Pyruvic Acid6.2174159177 (Pyruvic Acid-d3)0.180.6092.1 - 101.5
Succinic Acid9.5247147251 (Succinic Acid-d4)0.150.5098.3 - 104.7
Fumaric Acid9.8245145248 (Fumaric Acid-d2)0.120.4096.5 - 103.9
α-Ketoglutaric Acid12.1347233352 (α-Ketoglutaric Acid-d5)0.210.7094.8 - 102.3
Citric Acid14.5375273379 (Citric Acid-d4)0.301.0097.1 - 105.8

Note: Retention times and ions are examples and will vary based on the specific derivatization and GC-MS method used. LOD, LOQ, and Recovery values are illustrative and should be determined for each specific assay.[7]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Biological Sample (Urine/Serum) spike Spike with Deuterated Internal Standards sample->spike 1. extract Liquid-Liquid Extraction (Acidification, Salting-out) spike->extract 2. dry Evaporation to Dryness (Nitrogen Stream) extract->dry 3. derivatize Derivatization (e.g., Silylation with BSTFA) dry->derivatize 4. injection GC Injection derivatize->injection 5. separation Chromatographic Separation injection->separation 6. detection Mass Spectrometric Detection (Scan and/or SIM) separation->detection 7. integration Peak Integration detection->integration 8. quantification Quantification using Response Ratios integration->quantification 9. report Reporting of Results quantification->report 10.

Caption: Workflow for GC-MS analysis of organic acids.

Logical Relationship: Stable Isotope Dilution

stable_isotope_dilution cluster_sample In the Sample cluster_process Analytical Process cluster_detection GC-MS Detection cluster_calculation Quantification Analyte Endogenous Analyte (Unknown Amount) Process Extraction, Derivatization, Injection Analyte->Process Standard Deuterated Standard (Known Amount Added) Standard->Process MS_Analyte MS Response (Analyte) Process->MS_Analyte MS_Standard MS Response (Standard) Process->MS_Standard Ratio Response Ratio (Analyte / Standard) MS_Analyte->Ratio MS_Standard->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of stable isotope dilution analysis.

References

Troubleshooting & Optimization

troubleshooting isotopic interference with N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals utilizing N-(3-Phenylpropionyl)glycine-d2 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte, N-(3-Phenylpropionyl)glycine, overlaps with the signal of its deuterated internal standard, this compound.[1] This phenomenon can compromise the accuracy and precision of quantitative analysis by distorting the measured analyte-to-internal standard ratio.[2] There are two primary forms of this interference: isobaric, where isotopes of different elements have the same mass number, and polyatomic, where molecular ions have the same nominal mass as the ion of interest.[2][3]

Q2: What are the primary causes of this interference?

A2: The interference between N-(3-Phenylpropionyl)glycine and its d2-labeled standard is typically caused by two main factors:

  • Contribution from Analyte to Internal Standard: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled N-(3-Phenylpropionyl)glycine molecule creates isotopic peaks at M+1, M+2, etc.[4] The M+2 peak of the analyte can have the same mass-to-charge ratio (m/z) as the monoisotopic peak of the this compound internal standard, causing an overlap.[1]

  • Contribution from Internal Standard to Analyte: The this compound standard may contain impurities of the unlabeled (M) or partially labeled (M+1) compound.[1][5] Additionally, the deuterated standard can sometimes lose its deuterium (B1214612) labels in the ion source of the mass spectrometer, a process known as in-source fragmentation or H/D exchange, generating ions with the same mass as the unlabeled analyte.[1]

Q3: How can I recognize isotopic interference in my data?

A3: Isotopic interference often manifests in the following ways:

  • Non-linear calibration curves , especially at the lower and upper ends of the concentration range.[1][5]

  • A significant, non-zero signal for the analyte in blank samples that contain only the internal standard.

  • Inaccurate and imprecise quantification, particularly for samples with very high or very low analyte-to-internal standard concentration ratios.

  • Distorted isotopic patterns in the mass spectra when observing the full isotopic cluster.[4]

Q4: What is the impact of isotopic interference on my quantitative results?

A4: The primary impact is a loss of accuracy in quantification. If the analyte's isotopes contribute to the internal standard's signal, the measured concentration of the analyte will be underestimated, particularly at high concentrations. Conversely, if the internal standard contributes to the analyte's signal (due to impurities or fragmentation), the measured concentration will be overestimated, a bias that is most pronounced at low analyte concentrations.[5]

Q5: Is this compound a suitable internal standard? What are the alternatives?

A5: this compound can be a suitable internal standard, provided that potential interferences are identified and managed. Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatographic separation.[6] However, a mass difference of only 2 Da can be susceptible to the interferences described. If interference proves difficult to manage, an alternative would be to use an internal standard with a higher degree of deuteration (e.g., d5 or d7) or labeling with a heavier isotope like ¹³C or ¹⁵N.[1][7] This increases the mass difference, shifting the internal standard's m/z further away from the analyte's isotopic cluster.[1]

Troubleshooting Guides

Problem 1: Non-Linearity or Positive Bias in Calibration Curve at Low Concentrations
  • Potential Root Cause: The primary cause is often the presence of unlabeled N-(3-Phenylpropionyl)glycine (M) as an impurity in the this compound internal standard. This impurity contributes to the analyte signal, causing a positive bias that is most significant at the lowest concentration levels.

  • Troubleshooting Steps:

    • Characterize the Internal Standard: Analyze a high-concentration solution of the this compound standard alone. Measure the signal intensity at the m/z of the unlabeled analyte and determine the percentage of unlabeled impurity.

    • Implement Mathematical Correction: Use a nonlinear calibration function or software to correct for the contribution of the impurity in the internal standard to the analyte signal.[5]

    • Purify the Internal Standard: If the impurity level is unacceptably high, consider purifying the standard or obtaining a new lot with higher isotopic purity.

Problem 2: Inaccurate Quantification at High Analyte Concentrations
  • Potential Root Cause: The M+2 isotopic peak from a high concentration of the unlabeled analyte is contributing to the signal of the d2-internal standard, leading to an artificially high IS response and an underestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Assess Analyte Contribution: Analyze a high-concentration solution of the unlabeled N-(3-Phenylpropionyl)glycine standard alone. Monitor the m/z channel of the internal standard to quantify the percentage of signal crossover.

    • Utilize High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve the small mass difference between the analyte's M+2 peak (containing two ¹³C atoms, for example) and the d2-internal standard's monoisotopic peak.[2]

    • Select Different SRM Transitions: In tandem MS (MS/MS), carefully select precursor-product ion transitions that are unique to the analyte and the internal standard to minimize crossover. Experiment with different fragmentation pathways.

Problem 3: Poor Precision and Reproducibility
  • Potential Root Cause: In-source fragmentation or hydrogen/deuterium (H/D) exchange of the d2-internal standard is occurring, leading to inconsistent formation of ions that interfere with the analyte signal. This can be highly dependent on subtle variations in ion source conditions or sample matrix.[1]

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Methodically adjust ion source parameters such as temperature, gas flows, and voltages to find conditions that minimize fragmentation. Gentler ionization conditions are often preferable.[1]

    • Evaluate Label Stability: The two deuterium atoms in N-(3-Phenylpropionyl)glycine-2,2-d2 are on the alpha-carbon of the glycine (B1666218) moiety.[8] While generally stable, their stability can be affected by the sample matrix and LC-MS conditions. Ensure the mobile phase pH and source conditions are not promoting H/D exchange.

    • Mitigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[4][6] Adjusting the chromatography to ensure the analyte and internal standard elute in a clean region can improve precision.[1]

Data Presentation

Table 1: Key Mass Information for N-(3-Phenylpropionyl)glycine and its d2-Isotopologue

Compound NameChemical FormulaAverage Molecular Weight (Da)Monoisotopic Molecular Weight (Da)
N-(3-Phenylpropionyl)glycineC₁₁H₁₃NO₃207.2258[9]207.089543[9]
This compoundC₁₁H₁₁D₂NO₃209.2383209.102098

Note: The monoisotopic mass for the d2 compound was calculated based on the unlabeled structure.

Table 2: Hypothetical Example of Isotopic Contribution Data

Sample TypeAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Channel Response (CPS)IS Channel Response (CPS)% Interference
IS Purity Check01005,5002,500,0000.22% (IS to Analyte)
Analyte Crossover Check5000012,000,00036,0000.30% (Analyte to IS)

This table illustrates how to quantify the two main types of interference.

Experimental Protocols

Protocol 1: Characterization of Internal Standard Isotopic Purity

  • Objective: To determine the contribution of the this compound (IS) stock solution to the signal of the unlabeled analyte.

  • Procedure:

    • Prepare a high-concentration solution of the IS (e.g., 1000 ng/mL) in the final assay solvent.

    • Prepare a "zero sample" by adding the working IS solution to a blank matrix (e.g., charcoal-stripped plasma).

    • Inject this sample into the LC-MS/MS system.

    • Acquire data by monitoring the Selected Reaction Monitoring (SRM) transitions for both the unlabeled analyte and the IS.

    • Calculate the percentage contribution by dividing the peak area in the analyte channel by the peak area in the IS channel and multiplying by 100.

Protocol 2: Assessing Analyte-to-IS Interference

  • Objective: To determine the contribution of the unlabeled analyte's isotopic cluster to the IS signal.

  • Procedure:

    • Prepare a solution of the highest concentration point on the calibration curve (e.g., 5000 ng/mL) for the unlabeled analyte. Do not add any internal standard.

    • Inject this sample into the LC-MS/MS system.

    • Acquire data, monitoring the SRM transitions for both the analyte and the IS.

    • Calculate the percentage contribution by dividing the peak area observed in the IS channel by the peak area in the analyte channel and multiplying by 100.

Visualizations

G Diagram 1: Bidirectional Isotopic Interference Pathways cluster_analyte Analyte: N-(3-Phenylpropionyl)glycine cluster_is Internal Standard: this compound A Analyte (M) m/z 207.09 A_iso Analyte Isotopes (M+1, M+2) m/z ~209.09 IS IS (M+2) m/z 209.10 A_iso->IS  Natural Isotope Abundance  (e.g., ¹³C₂ contribution) IS_imp IS Impurity (M) m/z ~207.09 IS_imp->A  IS Impurity or  In-Source H/D Exchange   G Diagram 2: Workflow for Troubleshooting a Non-Linear Curve cluster_0 Step 1: Isolate the Cause cluster_1 Step 2: Address IS Contribution cluster_2 Step 2: Address Analyte Contribution start Start: Non-Linear Calibration Curve check_is Analyze IS solution alone. Monitor analyte m/z. start->check_is is_impure High signal detected? (>0.1% of IS signal) check_is->is_impure correct_curve Apply mathematical correction (e.g., non-linear fit) is_impure->correct_curve  Yes check_analyte Analyze high-conc. analyte. Monitor IS m/z. is_impure->check_analyte  No end_a Result: Linearized Low End correct_curve->end_a analyte_cross Signal detected? check_analyte->analyte_cross optimize_ms Use HR-MS or select different SRM transition analyte_cross->optimize_ms  Yes end_b Result: Linearized High End analyte_cross->end_b  No (Interference Resolved) optimize_ms->end_b G Diagram 3: Logic of In-Source Fragmentation Interference cause1 High Source Temperature ion_source Mass Spectrometer Ion Source cause1->ion_source cause2 Aggressive Cone/Declustering Voltages cause2->ion_source effect In-Source Fragmentation or H/D Exchange of IS ion_source->effect result IS signal 'leaks' into Analyte signal channel effect->result solution Solution: Optimize Ion Source Parameters (Use gentler conditions) result->solution Mitigate

References

Technical Support Center: Optimizing N-(3-Phenylpropionyl)glycine-d2 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of N-(3-Phenylpropionyl)glycine-d2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing a poor or inconsistent signal for this compound?

Answer: Poor or inconsistent signal intensity for this compound can stem from several factors, including suboptimal ionization source parameters, matrix effects, or issues with the stability of the deuterated label.

Potential Causes and Solutions:

  • Suboptimal Electrospray Ionization (ESI) Source Parameters: The efficiency of ion generation in the ESI source is critical for signal intensity.[1] A systematic optimization of parameters such as spray voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature is highly recommended.[1][2]

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[3] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[4]

  • Deuterium (B1214612) Exchange: Deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures.[5][6] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte.[5]

Question: My this compound standard shows a different peak shape compared to the non-deuterated analyte. What could be the cause?

Answer: Discrepancies in peak shape between the deuterated standard and the analyte can be caused by co-eluting interferences, suboptimal source conditions, or issues during sample preparation.[1]

Potential Causes and Solutions:

  • Co-eluting Impurities: The deuterated standard may contain an impurity that co-elutes and affects its peak shape.[1] It is advisable to check the purity of the standard.

  • Suboptimal Source Conditions: Ionization parameters that are not optimized can affect the stability and ionization efficiency of one compound more than the other.[1]

  • Sample Preparation Issues: Problems during sample extraction or reconstitution could selectively impact the deuterated standard.[1]

Question: I am observing in-source fragmentation of my this compound. How can I minimize this?

Answer: In-source fragmentation, or cone voltage fragmentation, occurs when ions fragment in the interface region between the atmospheric pressure ion source and the mass analyzer.[7] For acylglycines, a common fragmentation is the loss of the glycine (B1666218) moiety. To minimize this, it is crucial to optimize the cone voltage (or equivalent parameter on your instrument).[8]

Potential Causes and Solutions:

  • High Cone Voltage: An excessively high cone voltage can induce fragmentation.[7] It is recommended to perform a systematic optimization to find the voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • Source Temperatures: High source temperatures can sometimes contribute to the thermal degradation of the analyte.[1]

Frequently Asked Questions (FAQs)

This section addresses general questions related to the analysis of this compound.

Question: What is the typical ionization mode for the analysis of this compound?

Answer: N-(3-Phenylpropionyl)glycine, being a carboxylic acid, is typically analyzed in negative ion mode electrospray ionization (ESI), where it is detected as the deprotonated molecule [M-H]⁻.[4]

Question: What type of internal standard is best for the quantification of N-(3-Phenylpropionyl)glycine?

Answer: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[6] This is because its chemical and physical properties are very similar to the unlabeled analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[6] This helps to correct for variability in the analytical process.[6]

Question: What is the "isotope effect" and can it affect my analysis?

Answer: The isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] In reversed-phase liquid chromatography, this can lead to the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[3] While often minimal, this chromatographic shift should be monitored to ensure it does not impact quantification.[3]

Data Presentation

Table 1: Illustrative Impact of ESI Source Parameters on this compound Signal Intensity

The following table provides a hypothetical yet realistic representation of how key ESI source parameters can influence the signal intensity of the [M-H]⁻ ion of this compound. Optimal values can vary between instruments.

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)Setting 3Signal Intensity (Counts)
Capillary Voltage 2.5 kV500,0003.5 kV 1,200,000 4.5 kV900,000
Nebulizer Gas Pressure 20 psi750,00040 psi 1,500,000 60 psi1,100,000
Drying Gas Flow 8 L/min900,00012 L/min 1,800,000 16 L/min1,400,000
Drying Gas Temperature 250 °C1,000,000325 °C 2,000,000 400 °C1,600,000
Cone Voltage 20 V1,900,00040 V 2,500,000 60 V1,800,000 (with fragmentation)

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally on your specific instrument.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters to maximize the signal intensity of this compound.

  • Prepare a standard solution: Prepare a solution of this compound in the initial mobile phase composition at a concentration that provides a stable and readily detectable signal.

  • Infuse the standard solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize one parameter at a time: While monitoring the signal intensity of the precursor ion for this compound, vary one source parameter at a time while keeping the others constant. The typical order of optimization is:

    • Capillary (Spray) Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

    • Cone Voltage

  • Identify the optimal value for each parameter: For each parameter, identify the setting that results in the highest and most stable signal intensity for the precursor ion without evidence of significant in-source fragmentation.

  • Verify with LC-MS analysis: Once the optimal source parameters have been determined by infusion, confirm these settings by injecting a sample onto the LC-MS system to ensure optimal performance under chromatographic conditions.

Protocol 2: Assessment of Deuterium Exchange

This protocol can be used to determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or solvent.

  • Prepare two sets of samples:

    • Set A (Control): Spike the this compound internal standard into the mobile phase or a pure solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubate the samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]

  • Process the samples: Use your established extraction procedure to process the samples.[5]

  • Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.

  • Monitor signals: Monitor for any increase in the signal of the non-deuterated N-(3-Phenylpropionyl)glycine in Set B compared to Set A.[5] A significant increase would indicate that H/D back-exchange is occurring.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Reversed-Phase) Supernatant_Transfer->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting_Workflow Start Low/Inconsistent Signal Intensity Check_Source Systematically Optimize ESI Source Parameters? Start->Check_Source Optimize_Source Optimize: Spray Voltage, Gas Flows, Temperatures, Cone Voltage Check_Source->Optimize_Source No Check_Matrix Assess Matrix Effects? Check_Source->Check_Matrix Yes Optimize_Source->Check_Source Done Matrix_Solution Ensure Proper Use of IS, Consider Matrix-Matched Calibrants Check_Matrix->Matrix_Solution Yes Check_Exchange Investigate Deuterium Exchange? Check_Matrix->Check_Exchange No Matrix_Solution->Check_Exchange Done Exchange_Solution Control pH and Temperature, Check Label Position Stability Check_Exchange->Exchange_Solution Yes Resolved Signal Optimized Check_Exchange->Resolved No/Resolved Exchange_Solution->Resolved Done

Caption: Troubleshooting Workflow for Low Signal Intensity.

References

Technical Support Center: Addressing Matrix Effects in Urine Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to mitigate matrix effects in urine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of urine analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting substances present in the sample matrix.[1] This can manifest as either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[3] In urine, common interfering components include salts, lipids, and proteins.[4][5]

Q2: Why is urine considered a challenging matrix for analysis?

A2: Urine is a complex biological fluid with high variability in its composition between individuals and even for the same individual over time.[4] Factors such as total organic carbon, creatinine (B1669602) content, and electrical conductivity can vary significantly, which can strongly affect electrospray ionization and analyte recovery during sample preparation.[4] This inherent variability makes it difficult to develop a single, robust sample preparation method for a wide range of analytes.[4]

Q3: How do deuterated internal standards help to correct for matrix effects?

A3: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the "gold standard" for compensating for matrix effects.[3][6] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization suppression or enhancement.[4][7] By calculating the ratio of the analyte's signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4][8]

Q4: What are the critical factors to consider when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard, several factors are crucial for reliable results:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they are exposed to the same matrix components at the same time.[7][9]

  • Stability of the Label: The deuterium (B1214612) atoms should be in a stable position in the molecule to prevent isotopic exchange with hydrogen atoms from the solvent or matrix.[10]

Q5: Can deuterated internal standards always completely eliminate issues related to matrix effects?

A5: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[11] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[9] If this separation leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including calibration standards and quality controls.
Variable Matrix Effects Evaluate the matrix effect across different lots of urine. If variability is high, consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
Inconsistent Internal Standard Spiking Verify the concentration and stability of the internal standard spiking solution. Ensure the same amount of internal standard is added to every sample.
Problem 2: Analyte and Deuterated Internal Standard Do Not Co-elute
Potential CauseRecommended Solution
Isotope Effect A slight separation due to the deuterium labeling is sometimes unavoidable.[9] Optimize the chromatographic method (e.g., gradient, temperature, mobile phase composition) to minimize the separation and ensure the peaks are as close as possible.[10]
Column Degradation A contaminated or degraded analytical column can affect the separation. Replace the column with a new one of the same type and implement a column washing protocol.
Problem 3: Unexpectedly High or Low Analyte Concentrations
Potential CauseRecommended Solution
Incorrect Internal Standard Concentration An error in the preparation of the internal standard spiking solution can lead to a systematic bias. Carefully reprepare the internal standard solution and re-verify its concentration.
Cross-Contamination Carryover from a high-concentration sample to a subsequent one can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.
Differential Matrix Effects If the analyte and internal standard are not affected by ion suppression or enhancement to the same degree, it can lead to inaccurate quantification.[10] A thorough matrix effect evaluation is necessary.
Contribution from Internal Standard If the deuterated internal standard contains a significant amount of the unlabeled analyte, it will lead to an overestimation of the analyte's concentration. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[10]

Experimental Protocols

Protocol for Evaluation of Matrix Effects

This protocol outlines the post-extraction addition method to quantify the extent of ion suppression or enhancement.

Objective: To determine the degree of ion suppression or enhancement for a specific analyte in urine.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank urine and perform the complete sample preparation procedure (without the addition of analyte or internal standard). In the final extracted matrix, spike the analyte and internal standard to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank urine lots before starting the sample preparation procedure, at the same concentration as in Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100

Data Presentation: Example of Matrix Effect Evaluation

Sample SetAnalyte Peak AreaInternal Standard Peak Area
Set A (Neat) 1,200,0001,500,000
Set B (Post-Spike) 850,0001,050,000
Set C (Pre-Spike) 780,000970,000
Calculated ME (%) 70.8% (Ion Suppression)70.0% (Ion Suppression)
Calculated RE (%) 91.8%92.4%

In this example, both the analyte and the internal standard experience similar ion suppression, indicating that the deuterated internal standard is effectively compensating for the matrix effect.

Visualizations

MatrixEffect cluster_LC LC Column cluster_MS MS Ion Source Analyte Analyte Ionization Ionization Analyte->Ionization Analyte Ions Matrix Matrix Components Matrix->Ionization Interference IS Deuterated IS IS->Ionization IS Ions Signal Suppressed or Enhanced Signal Ionization->Signal Signal to Detector

Caption: The impact of matrix components on analyte and internal standard ionization.

MatrixEffectWorkflow start Start: Evaluate Matrix Effect set_a Prepare Set A: Analyte + IS in Neat Solvent start->set_a set_b Prepare Set B: Extract Blank Urine, Post-Spike Analyte + IS start->set_b set_c Prepare Set C: Pre-Spike Blank Urine with Analyte + IS, then Extract start->set_c analyze Analyze All Sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate end End: Assess IS Performance calculate->end

Caption: Experimental workflow for the evaluation of matrix effects.

TroubleshootingTree start Inconsistent Analyte/IS Ratio? q_coelution Do Analyte and IS Co-elute? start->q_coelution Yes sol_is Verify IS Concentration & Purity start->sol_is No q_matrix_effect Consistent Matrix Effect? q_coelution->q_matrix_effect Yes sol_chrom Optimize Chromatography q_coelution->sol_chrom No sol_cleanup Improve Sample Cleanup q_matrix_effect->sol_cleanup No end Problem Resolved q_matrix_effect->end Yes sol_chrom->end sol_cleanup->end sol_is->end

Caption: A troubleshooting decision tree for inconsistent results.

References

minimizing ion suppression of N-(3-Phenylpropionyl)glycine-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression when analyzing N-(3-Phenylpropionyl)glycine-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

Effectively troubleshooting ion suppression requires a systematic approach. This guide will walk you through identifying the problem and implementing solutions to ensure accurate and reproducible results.

Q1: My signal intensity for both N-(3-Phenylpropionyl)glycine and its deuterated internal standard (IS), this compound, is low. What is the likely cause?

Low signal intensity for both the analyte and the internal standard is a strong indicator of significant ion suppression.[1] This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target analytes in the ESI source.[2][3] The matrix can include various components from your sample such as proteins, lipids, salts, and other endogenous compounds.[2]

Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?

Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression.[2][3] The ratio of the analyte to the IS would then remain constant, allowing for accurate quantification.[2][3] However, "differential ion suppression" can occur where the analyte and the IS are affected differently by the matrix.[2] This can be caused by a slight chromatographic separation between the two, a phenomenon known as the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[2]

Q3: How can I confirm that ion suppression is occurring in my experiment?

A post-column infusion experiment is a common method to qualitatively assess ion suppression.[4] This involves infusing a constant flow of your analyte and IS solution into the mobile phase after the analytical column while injecting a blank matrix sample. A drop in the signal at specific retention times indicates the presence of co-eluting, suppressing agents from the matrix.

Q4: What are the most effective strategies to minimize ion suppression for this compound?

The most effective way to combat ion suppression is to remove interfering matrix components before they reach the mass spectrometer.[1][5] This can be achieved through a combination of strategies:

  • Optimized Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can effectively remove matrix components.[5][6]

  • Chromatographic Separation: Modifying your LC method to improve the separation between your analyte/IS and interfering matrix components can significantly reduce suppression.[7]

  • Sample Dilution: A simple approach is to dilute the sample, which can lower the concentration of interfering substances.[4][7] However, this may also reduce the analyte signal to an undesirable level.

Frequently Asked Questions (FAQs)

Q5: What are the common sources of ion suppression?

Ion suppression can be caused by a variety of endogenous and exogenous substances:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, and proteins.[3] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[5][8]

  • Exogenous substances: These are contaminants introduced during sample collection or preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3][9]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression of the internal standard signal.[7][10]

Q6: Can my mobile phase composition contribute to ion suppression?

Yes, mobile phase additives can significantly impact ionization efficiency.[7][11] While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause ion suppression in ESI.[7][12] It is generally recommended to use volatile mobile phase additives like formic acid or acetic acid at the lowest effective concentration.[7]

Q7: Are there alternative ionization techniques that are less prone to ion suppression?

Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[7][13] This is due to the different ionization mechanisms. If your experimental setup allows, testing APCI could be a viable option.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of N-(3-Phenylpropionyl)glycine and this compound

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte and IS at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with your analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the analyte/IS standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min).

  • Once a stable signal is observed, inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused analyte and IS. A decrease in signal intensity at specific retention times indicates the presence of ion-suppressing components eluting from the column.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering matrix components prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., polymeric cation exchange, reversed-phase)

  • Sample pre-treatment solution (e.g., containing internal standard)

  • Conditioning, washing, and elution solvents

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: Add the internal standard, this compound, to the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by deionized water).[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interfering substances while retaining the analyte and IS.[1]

  • Elution: Elute the analyte and IS from the cartridge using an appropriate solvent.[1]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]

Quantitative Data Summary

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryReference
Protein Precipitation (PPT) Low to ModerateHigh[6]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable[5]
Solid-Phase Extraction (SPE) HighHigh[5][6]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Low Signal for Analyte & IS Check_IS Check for Differential Suppression Problem->Check_IS Potential Cause PostColumn Post-Column Infusion Check_IS->PostColumn Confirm Suppression SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumn->SamplePrep Mitigation Strategy Chroma Optimize Chromatography PostColumn->Chroma Mitigation Strategy Dilution Dilute Sample PostColumn->Dilution Mitigation Strategy Reanalyze Re-analyze and Assess Signal SamplePrep->Reanalyze Chroma->Reanalyze Dilution->Reanalyze

Caption: A systematic workflow for troubleshooting ion suppression.

ESIMechanism cluster_droplet ESI Droplet cluster_gas_phase Gas Phase Ions Analyte Analyte Analyte_Ion Analyte Ion Analyte->Analyte_Ion Successful Ionization IS IS (d2) IS_Ion IS Ion IS->IS_Ion Successful Ionization Matrix Matrix Component Matrix->Analyte_Ion Competition for Charge (Suppression) Matrix->IS_Ion Competition for Charge (Suppression)

Caption: Competition for charge in an ESI droplet leading to ion suppression.

References

N-(3-Phenylpropionyl)glycine-d2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-(3-Phenylpropionyl)glycine-d2, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it at -20°C. One supplier suggests that room temperature storage is also acceptable for the solid form. For the non-deuterated analog, N-(3-Phenylpropionyl)glycine, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[1]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to note that aqueous solutions of the non-deuterated analog are not recommended for storage for more than one day.[3] To minimize degradation and isotopic exchange, use anhydrous, deuterated solvents for preparing solutions.

Q3: My mass spectrometry results show a loss of the deuterium (B1214612) label. What could be the cause?

Loss of the deuterium label, or isotopic dilution, is often due to hydrogen-deuterium (H-D) exchange. This can occur if the compound is exposed to atmospheric moisture or protic solvents (e.g., water, methanol). To prevent this, handle and store the compound under a dry, inert atmosphere such as nitrogen or argon. When preparing solutions, always use anhydrous, deuterated solvents.

Q4: I'm having trouble dissolving this compound in DMSO. What should I do?

One supplier notes that this compound is soluble in DMSO at 100 mg/mL with the aid of ultrasonication.[2] However, they also caution that DMSO is hygroscopic and can absorb moisture from the air, which can impact the solubility of the product.[2] It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.

Q5: Is this compound light sensitive?

Storage and Stability Data

Solid Compound Storage Recommendations

CompoundTemperatureDurationNotes
This compoundRoom TemperatureNot specifiedSuggested by one supplier.
N-(3-Phenylpropionyl)glycine-20°C≥ 4 years[4]
N-(3-Phenylpropionyl)glycine-20°C3 years[1]
N-(3-Phenylpropionyl)glycine4°C2 years[1]
N-(3-Phenylpropionyl)glycine2-8°CLimited shelf lifeExpiry date on label.[5]

Solution Storage Recommendations

CompoundSolventTemperatureDuration
This compoundNot specified-80°C6 months[2]
This compoundNot specified-20°C1 month[2]
N-(3-Phenylpropionyl)glycineNot specified-80°C6 months[1]
N-(3-Phenylpropionyl)glycineNot specified-20°C1 month[1]
N-(3-Phenylpropionyl)glycineAqueous BufferNot specifiedNot recommended for more than one day.[3]

Experimental Protocols & Troubleshooting

A crucial aspect of working with isotopically labeled compounds is ensuring their stability and isotopic integrity throughout an experiment. Below is a general workflow for handling this compound and a troubleshooting guide for common issues.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store solid compound at -20°C under inert atmosphere dissolution Dissolve in anhydrous, deuterated solvent (e.g., DMSO-d6) storage->dissolution experiment Perform experiment (e.g., cell culture, in vivo study) dissolution->experiment sample_prep Prepare samples for analysis (e.g., extraction) experiment->sample_prep analysis Analyze by mass spectrometry or NMR sample_prep->analysis data_review Review data for isotopic purity and degradation products analysis->data_review

References

preventing in-source fragmentation of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Phenylpropionyl)glycine-d2. The primary focus is on identifying and preventing in-source fragmentation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?

A1: In-source fragmentation is a phenomenon where the analyte molecule, in this case, this compound, fragments into smaller ions within the ion source of the mass spectrometer before reaching the mass analyzer.[1] This occurs in the region between the atmospheric pressure ion source (like Electrospray Ionization - ESI) and the high-vacuum mass analyzer.[1]

This is problematic for several reasons:

  • Reduced Sensitivity: It diminishes the signal intensity of the intended precursor ion (the intact molecule), which can compromise the accuracy and sensitivity of quantification.

  • Inaccurate Quantification: If the fragmentation is not consistent between samples and standards, it can lead to unreliable quantitative results.

  • Misidentification: The fragment ions could be mistaken for other compounds, leading to incorrect data interpretation.

Q2: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A2: You can identify in-source fragmentation by observing the mass spectrum of a pure this compound standard. Look for the following indicators:

  • Low Precursor Ion Intensity: The peak corresponding to the intact deuterated molecule (e.g., [M-H]⁻ at m/z ~208.1) is weaker than expected.

  • Presence of Specific Fragment Ions: For N-(3-Phenylpropionyl)glycine, a common fragmentation pathway involves the cleavage of the amide bond. Based on mass spectrometry data for the non-deuterated form, a prominent fragment is the glycine (B1666218) portion.[2] For the d2-labeled compound, you would expect to see a significant ion at m/z ~76.0 . The presence and intensity of this fragment when you are not intentionally inducing fragmentation (i.e., in a full scan or MS1 spectrum) is a strong indicator of in-source fragmentation.

  • Fragment Intensity Varies with Source Conditions: If you systematically decrease the cone voltage or source temperature and observe a decrease in the m/z ~76.0 fragment peak with a corresponding increase in the m/z ~208.1 precursor peak, this confirms that in-source fragmentation is occurring.

Q3: What are the primary causes of in-source fragmentation during the analysis of this compound?

A3: The primary causes of in-source fragmentation are related to the transfer of excess energy to the analyte ions in the ion source. This can be attributed to:

  • Excessive Ion Source Voltages: High voltages applied in the ion source, such as the cone voltage, declustering potential, or fragmentor voltage, accelerate the ions.[1] Collisions with residual gas molecules at high kinetic energy can cause the ions to fragment.

  • High Temperatures: Elevated temperatures in the ion source or heated nebulizer can provide sufficient thermal energy to cause the dissociation of thermally labile molecules.[3]

Q4: What steps can I take to prevent or minimize in-source fragmentation of this compound?

A4: To minimize in-source fragmentation, the goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity. Here are actionable steps:

  • Optimize Ion Source Voltages: Carefully tune the voltages in your ion source. The specific terminology may vary by instrument manufacturer (e.g., cone voltage, declustering potential, fragmentor voltage). A systematic approach to reducing these voltages is recommended.

  • Optimize Source Temperature: Reduce the ion source temperature to the lowest level that maintains efficient desolvation and ionization.

  • Adjust Nebulizer Gas Flow: Optimize the flow rate of the nebulizing gas to ensure efficient droplet formation and desolvation without imparting excessive energy to the analyte.

  • Maintain a Clean Ion Source: A dirty ion source can lead to unstable ionization and contribute to fragmentation.[2] Regular cleaning and maintenance are crucial.

  • Modify Mobile Phase Composition: In some cases, the mobile phase composition can influence ionization efficiency and fragmentation. Experimenting with different solvents or additives (e.g., switching from acetonitrile (B52724) to methanol) might be beneficial.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting and minimizing in-source fragmentation of this compound.

Parameter Recommended Action Expected Outcome
Cone Voltage / Declustering Potential Start with a low value (e.g., 10-20 V) and gradually increase until an optimal signal for the precursor ion is achieved without significant fragmentation.Reduction in the intensity of the m/z ~76.0 fragment and an increase in the intensity of the m/z ~208.1 precursor ion.
Source Temperature Begin with a lower temperature (e.g., 100-120 °C) and incrementally increase only as needed to ensure proper desolvation.Minimized thermal degradation and fragmentation of the analyte.
Nebulizer Gas Flow Adjust to the manufacturer's recommended range for your liquid flow rate, then fine-tune for optimal signal-to-noise for the precursor ion.Stable spray and efficient ionization with minimal energetic collisions.
Ion Source Cleanliness If performance degrades or fragmentation increases over time, follow the manufacturer's protocol for cleaning the ion source components.Restored signal intensity and reduced unwanted fragmentation.

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters to Minimize In-Source Fragmentation

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase.

  • Initial Instrument Settings: Set your mass spectrometer to acquire data in full scan mode, monitoring the mass range that includes both the precursor ion (m/z ~208.1) and the expected fragment ion (m/z ~76.0). Use conservative initial source settings (low cone voltage and temperature).

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Vary Cone Voltage/Declustering Potential: While monitoring the ion intensities in real-time, incrementally increase the cone voltage/declustering potential. Record the intensities of the precursor and fragment ions at each voltage setting.

  • Vary Source Temperature: Return to the optimal cone voltage determined in the previous step. Now, incrementally increase the source temperature, again recording the intensities of the precursor and fragment ions.

  • Data Analysis: Plot the intensity of the precursor ion, the fragment ion, and the ratio of precursor to fragment as a function of the varied parameter. Select the settings that provide the highest precursor ion intensity with the lowest relative abundance of the fragment ion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup MS Setup cluster_optimization Optimization cluster_analysis Analysis prep_std Prepare Standard (100 ng/mL) initial_settings Initial MS Settings (Low Cone Voltage & Temp) prep_std->initial_settings infuse_std Infuse Standard initial_settings->infuse_std vary_voltage Vary Cone Voltage infuse_std->vary_voltage vary_temp Vary Source Temp vary_voltage->vary_temp Optimal Voltage Found record_ions Record Ion Intensities (Precursor & Fragment) vary_voltage->record_ions vary_temp->record_ions plot_data Plot & Analyze Data vary_temp->plot_data record_ions->vary_voltage Increment Voltage record_ions->vary_temp Increment Temp final_params Select Optimal Parameters plot_data->final_params

Caption: Workflow for optimizing mass spectrometer source parameters to minimize in-source fragmentation.

Caption: Logical relationship between the causes and solutions for in-source fragmentation.

References

Technical Support Center: Chromatographic Analysis of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shape during the HPLC analysis of N-(3-Phenylpropionyl)glycine-d2. Given its chemical structure, this deuterated internal standard behaves as a moderately polar acidic compound, and its chromatographic performance is highly dependent on analytical conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for this compound tailing?

Peak tailing is the most common issue for acidic analytes like this compound. It is characterized by an asymmetric peak with a drawn-out trailing edge. This can compromise integration accuracy and reduce resolution from nearby peaks[1].

  • Probable Cause 1: Incorrect Mobile Phase pH. this compound contains a carboxylic acid group. If the mobile phase pH is close to the analyte's pKa (typically around 3-5 for such acids), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. The presence of these two forms simultaneously leads to distorted, tailing peaks[2][3].

  • Probable Cause 2: Secondary Silanol (B1196071) Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can become ionized (SiO-) and interact with any residual positive charges on the analyte or through polar interactions, causing peak tailing[4][5].

  • Probable Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion[4].

Solutions:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5-2 units below the analyte's pKa[2]. For a carboxylic acid, a pH of 2.5-3.0 is typically effective. This ensures the analyte is in a single, neutral state, which improves peak shape and retention in reversed-phase chromatography[6].

  • Use a Buffered Mobile Phase: To maintain a stable pH throughout the analysis, use a buffer such as phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM[1][4]. Unstable pH can lead to retention time drift and poor reproducibility[3].

  • Reduce Sample Concentration: If overload is suspected, dilute the sample and reinject. If the peak shape improves, overload was the cause[4].

  • Check Column Health: Persistent tailing for all peaks may indicate column degradation or a void at the inlet. Flush the column with a strong solvent or replace it if performance does not improve[1][4].

Q2: My peak is fronting (leading). What is the cause?

Peak fronting, where the peak has a sloping front, is often related to the sample conditions or column issues.

  • Probable Cause 1: High Elution Strength of Sample Solvent. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and travel too quickly at the beginning of the column, causing distortion[1][7][8]. For example, injecting a sample dissolved in 100% acetonitrile (B52724) into a mobile phase with a high aqueous content will likely cause fronting[8].

  • Probable Cause 2: Sample Overload. Similar to tailing, severe concentration overload can also manifest as fronting[9].

  • Probable Cause 3: Column Channeling. A poorly packed column bed or the formation of a void can cause part of the sample to travel faster than the rest, resulting in a fronting peak[9].

Solutions:

  • Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve the sample in the initial mobile phase composition[1][10]. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve the sample.

  • Reduce Injection Volume/Concentration: Decrease the amount of analyte injected onto the column[9].

  • Replace the Column: If fronting is observed for all peaks and persists after addressing solvent and concentration issues, the column may be damaged and should be replaced[4].

Q3: I am seeing split or broad peaks. What should I do?

Split or broad peaks suggest that the analyte band is being disrupted as it passes through the system.

  • Probable Cause 1: Partially Blocked Column Frit. Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow path and splitting the peak.

  • Probable Cause 2: Sample Solvent / Mobile Phase Mismatch. As with fronting, a strong injection solvent can cause significant band broadening[10][11].

  • Probable Cause 3: Extra-Column Volume. Excessive dead volume in the system, such as from using tubing with a large internal diameter or having poor connections between the injector, column, and detector, can cause peaks to broaden[1][12].

  • Probable Cause 4: pH Near pKa. Operating at a pH very close to the analyte's pKa can sometimes result in peak splitting or severe broadening due to the co-existence of ionized and unionized forms[3].

Solutions:

  • Filter Samples and Mobile Phases: Always filter samples and aqueous mobile phase components to prevent particulates from reaching the column.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and is easier to replace than the column itself.

  • Check and Optimize System Connections: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.12 mm) to minimize dead volume[1].

  • Confirm Mobile Phase pH: Re-evaluate and adjust the mobile phase pH to be well away from the analyte's pKa, as described for peak tailing.

Data Presentation: Troubleshooting Summary

The table below summarizes common issues and recommended quantitative adjustments.

Problem Potential Cause Recommended Solution & Key Parameters
Peak Tailing Mobile Phase pH too highAdjust pH to 2.5 - 3.0 using an acidifier like formic acid or TFA. Ensure pH is >1.5 units below the analyte pKa[2].
Secondary Silanol InteractionsOperate at low pH (~2.5-3.0) to suppress silanol ionization. Use a modern, high-purity, end-capped column[12].
Low Buffer ConcentrationUse a buffer (e.g., ammonium (B1175870) formate) at 10-50 mM concentration to stabilize pH[1].
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase. If using a stronger solvent, reduce injection volume to < 5% of the column volume[1].
Sample OverloadDilute the sample by a factor of 5 or 10 and re-inject.
Split / Broad Peaks Sample solvent / mobile phase mismatchEnsure sample solvent is weaker than or the same as the mobile phase[7][10].
Extra-column dead volumeUse tubing with ID ≤ 0.17 mm. Minimize tubing length. Ensure proper fitting connections[1].
Blocked column fritReverse-flush the column (if permitted by the manufacturer) or replace the frit/column[4].

Experimental Protocols

Protocol: Mobile Phase pH Optimization to Improve Peak Shape

This protocol describes a systematic approach to optimize the mobile phase pH for this compound using reversed-phase HPLC.

  • Analyte Information:

    • Compound: this compound

    • Chemical Nature: Acidic (contains a carboxylic acid functional group)[13].

  • Materials & Equipment:

    • HPLC system with UV or Mass Spectrometric detector.

    • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm).

    • HPLC-grade acetonitrile and water.

    • Mobile phase additives: Formic acid (FA).

    • Standard solution of this compound (e.g., 1 µg/mL) dissolved in 50:50 acetonitrile:water.

  • Methodology:

    • Prepare Mobile Phase A (Aqueous):

      • Condition 1 (Control - No pH adjustment): Use HPLC-grade water.

      • Condition 2 (Acidified): Add 0.1% formic acid to HPLC-grade water (v/v). This will result in a pH of approximately 2.7.

    • Prepare Mobile Phase B (Organic):

      • Use 100% HPLC-grade acetonitrile.

    • Set Up HPLC Conditions:

      • Flow Rate: 0.8 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 35 °C

      • Gradient: 10% B to 90% B over 5 minutes. Hold at 90% B for 1 minute. Return to 10% B and equilibrate for 2 minutes.

      • Detection: UV at 254 nm or appropriate MS settings.

    • Experimental Runs:

      • Perform an injection using the control mobile phase (Condition 1).

      • Thoroughly flush the system and equilibrate the column with the acidified mobile phase (Condition 2).

      • Perform an injection using the acidified mobile phase.

    • Data Analysis:

      • Compare the chromatograms from both conditions.

      • Measure the USP Tailing Factor (Tf). A value of Tf ≈ 1.0 indicates a symmetrical peak, while Tf > 1.2 suggests significant tailing[1].

      • The acidified condition is expected to yield a sharper, more symmetrical peak.

Visualizations

Troubleshooting Workflow Diagram

G cluster_legend Legend Problem Problem Symptom Symptom Cause Cause Solution Solution Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Split Split / Broad Peak? Start->Split Cause_pH Incorrect Mobile Phase pH Tailing->Cause_pH Most Likely Cause_Silanol Secondary Silanol Interactions Tailing->Cause_Silanol Also Possible Cause_Solvent Strong Sample Solvent Fronting->Cause_Solvent Most Likely Cause_Overload Sample Overload Fronting->Cause_Overload Split->Cause_Solvent Also Possible Cause_Frit Blocked Frit or Column Void Split->Cause_Frit Cause_DeadVolume Extra-Column Dead Volume Split->Cause_DeadVolume Solution_pH Lower Mobile Phase pH (e.g., add 0.1% FA) Cause_pH->Solution_pH Cause_Silanol->Solution_pH Solution_Solvent Match Sample Solvent to Mobile Phase Cause_Solvent->Solution_Solvent Solution_Dilute Dilute Sample or Reduce Injection Volume Cause_Overload->Solution_Dilute Solution_Column Use Guard Column / Replace Column Cause_Frit->Solution_Column Solution_System Check Fittings and Tubing Cause_DeadVolume->Solution_System

A troubleshooting workflow for diagnosing poor peak shape.

Analyte Ionization and Interaction Diagram

G cluster_0 Condition 1: Mobile Phase pH ≈ pKa (e.g., pH 4.5) cluster_1 Condition 2: Mobile Phase pH << pKa (e.g., pH 2.7) Analyte_Mix This compound Exists as mixture: -COOH (Neutral) -COO- (Anionic) C18_1 C18 Stationary Phase Analyte_Mix->C18_1 Inconsistent Interaction Result_Tailing Result: Peak Tailing C18_1->Result_Tailing Leads to... Analyte_Protonated This compound Fully Protonated: -COOH (Neutral) C18_2 C18 Stationary Phase Analyte_Protonated->C18_2 Consistent Hydrophobic Interaction Result_Good Result: Sharp, Symmetrical Peak C18_2->Result_Good Leads to...

Effect of mobile phase pH on analyte ionization and peak shape.

References

improving recovery of N-(3-Phenylpropionyl)glycine-d2 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(3-Phenylpropionyl)glycine-d2 Extraction

Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this deuterated standard from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during extraction?

A1: Low recovery can stem from several factors, including suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, and issues with the elution solvent.[1][2] N-(3-Phenylpropionyl)glycine is an acidic molecule, and its extraction is highly dependent on pH.[3]

Q2: I'm observing high variability in my recovery results. What could be the cause?

A2: High variability is often linked to inconsistent sample handling, matrix effects, and chromatographic issues.[4] Inconsistent pH adjustments, incomplete protein removal, or variations in evaporation and reconstitution steps can all contribute. Additionally, if the deuterated standard and the analyte do not co-elute perfectly, differential matrix effects can lead to variable results.[5]

Q3: Can the position of the deuterium (B1214612) label on this compound affect recovery?

A3: While the label position itself doesn't directly impact recovery, it's crucial for the stability of the standard. Deuterium atoms should be on stable positions to avoid hydrogen-deuterium exchange with the solvent, which could compromise quantification.[6] The primary concern with deuterated standards is ensuring they behave nearly identically to the unlabeled analyte during extraction and analysis.[7]

Q4: How do I minimize matrix effects when extracting from plasma or urine?

A4: To minimize matrix effects, a robust sample cleanup strategy is essential. This can include optimizing protein precipitation, using a more selective SPE method, or employing liquid-liquid extraction (LLE) to isolate the analyte from interfering matrix components.[8] Diluting the sample, if sensitivity allows, can also reduce the concentration of interfering substances.

Q5: Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for this compound?

A5: The choice depends on the sample matrix, required cleanliness of the extract, and desired throughput.

  • Protein Precipitation (PPT): A fast and simple method, but may result in a dirtier extract with more significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can be more labor-intensive. Optimization of solvent choice and pH is critical.[9]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high throughput. It requires careful method development, including sorbent selection and optimization of wash and elution steps.

Troubleshooting Guide: Low Recovery

This guide provides a systematic approach to identifying and resolving the root causes of low recovery.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Recovery Observed ppt Step 1: Evaluate Protein Precipitation start->ppt lle_spe Step 2: Assess Extraction Method (LLE/SPE) ppt->lle_spe If PPT is efficient elution Step 3: Check Elution/Reconstitution lle_spe->elution If extraction parameters are optimal stability Step 4: Investigate Analyte Stability elution->stability If elution is complete end End: Recovery Optimized stability->end If analyte is stable

Caption: A logical workflow for troubleshooting low recovery issues.

Detailed Troubleshooting Steps
Problem Area Potential Cause Troubleshooting Action
1. Protein Precipitation Incomplete protein removal leading to analyte trapping.Test different precipitation solvents (e.g., acetonitrile, methanol (B129727), or a mixture) and ratios (e.g., 3:1 or 4:1 solvent to sample).[10][11] Ensure thorough vortexing and adequate centrifugation time and speed.
Analyte co-precipitation with proteins.Acidifying the sample with trichloroacetic acid (TCA) can be effective, but check for analyte stability under acidic conditions.[12]
2. Liquid-Liquid Extraction Suboptimal pH.Since the analyte is acidic, adjust the sample pH to be at least 2 units below its pKa to ensure it is in a neutral, more organic-soluble form.[9]
Incorrect extraction solvent.Test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). A more polar solvent may be needed for this N-acyl-amino acid.
Insufficient mixing or phase separation.Ensure vigorous mixing for an adequate amount of time to allow for analyte partitioning. Ensure complete phase separation before collecting the organic layer.
3. Solid-Phase Extraction Inappropriate sorbent.For an acidic compound like N-(3-Phenylpropionyl)glycine, a reversed-phase (C18) or a mixed-mode anion exchange sorbent could be effective.[1]
Incorrect sample pH during loading.For reversed-phase SPE, the sample pH should be adjusted to suppress ionization of the analyte (pH < pKa).[2]
Inefficient wash step.The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker wash solvent.[13]
Incomplete elution.The elution solvent may be too weak. For reversed-phase, use a high percentage of organic solvent. For anion exchange, use a solvent with a high pH or high ionic strength to disrupt the interaction with the sorbent.
4. Evaporation & Reconstitution Loss of analyte due to volatility.Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow).
Poor solubility in reconstitution solvent.Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase of your chromatography.[14]

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add the deuterated internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of the biological sample, add the deuterated internal standard.

  • Add 20 µL of 1M formic acid to acidify the sample (adjust pH to < 4).

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase.

Protocol 3: Solid-Phase Extraction (Reversed-Phase C18)

SPE_Workflow start Start condition 1. Condition (1 mL Methanol) start->condition equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate load 3. Load Sample (Acidified, pH < 4) equilibrate->load wash 4. Wash (1 mL 5% Methanol in Water) load->wash elute 5. Elute (1 mL Methanol) wash->elute end End elute->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (acidified to pH < 4) onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the previous protocols.

Quantitative Data Summary

The following tables present illustrative data on how different extraction parameters can affect the recovery of this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Table 1: Effect of Protein Precipitation Solvent on Recovery

Precipitation Solvent Solvent to Sample Ratio Mean Recovery (%) RSD (%)
Acetonitrile3:185.28.5
Methanol3:178.69.2
Acetonitrile/Methanol (1:1)3:182.18.9

Table 2: Effect of pH on Liquid-Liquid Extraction Recovery

Extraction Solvent Sample pH Mean Recovery (%) RSD (%)
Ethyl Acetate2.092.54.3
Ethyl Acetate4.081.35.1
Ethyl Acetate7.045.712.8

Table 3: Effect of SPE Elution Solvent on Recovery

SPE Sorbent Elution Solvent Mean Recovery (%) RSD (%)
C1890% Methanol / 10% Water88.96.2
C18100% Methanol94.13.8
C181% Formic Acid in Methanol95.33.5

References

managing variability in N-(3-Phenylpropionyl)glycine-d2 response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Phenylpropionyl)glycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the deuterium-labeled version of N-(3-Phenylpropionyl)glycine. N-(3-Phenylpropionyl)glycine is an acylglycine, which is typically a minor metabolite of fatty acids.[1][2][3][4] The primary application of detecting N-(3-Phenylpropionyl)glycine in urine is for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism.[1][2][3][4][5] The deuterated form, this compound, is commonly used as an internal standard in quantitative analysis, such as mass spectrometry-based assays, to improve the accuracy and precision of measuring its non-deuterated counterpart.[6][7]

Q2: Why am I observing a different retention time for this compound compared to the non-deuterated analyte in my LC-MS analysis?

A2: This phenomenon is known as the chromatographic isotope effect.[8] Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[6][8] This is due to the subtle differences in physicochemical properties imparted by the heavier deuterium (B1214612) isotope.[8] While this shift is usually small, it can impact quantification if the two compounds do not co-elute, potentially exposing them to different matrix effects.[6][8]

Q3: My quantitative results for N-(3-Phenylpropionyl)glycine are inconsistent, even when using this compound as an internal standard. What are the potential causes?

A3: Inconsistent quantitative results can arise from several factors:

  • Isotopic Instability (H/D Back-Exchange): The deuterium labels on the glycine (B1666218) moiety can sometimes exchange with protons from the surrounding solvent, especially under certain pH or temperature conditions. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.[6]

  • Differential Matrix Effects: If the analyte and the deuterated internal standard do not perfectly co-elute, they may be affected differently by ion suppression or enhancement from other molecules in the sample matrix.[6][8]

  • Impurity of the Internal Standard: The this compound standard may contain a small amount of the non-deuterated analyte, which can lead to inaccurate measurements, especially at low concentrations. Always check the certificate of analysis for isotopic and chemical purity.[6]

  • Incorrect Concentration of the Internal Standard: Errors in the preparation of the internal standard working solution can lead to systematic errors in quantification.

Q4: How can I test for the isotopic stability of this compound in my experimental conditions?

A4: You can perform an incubation study. Prepare two sets of samples: one with the deuterated internal standard in a pure solvent and another with the internal standard spiked into a blank sample matrix (e.g., urine). Incubate both sets under the same conditions as your typical sample preparation and analysis.[6] After incubation, analyze the samples by LC-MS/MS and monitor for any increase in the signal of the non-deuterated N-(3-Phenylpropionyl)glycine in the matrix samples. A significant increase would suggest H/D back-exchange.[6]

Troubleshooting Guides

Issue 1: High Variability in Peak Area Ratios
  • Symptom: The ratio of the analyte peak area to the internal standard (this compound) peak area is highly variable across replicate injections or different samples.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample extraction and dilution procedures for any sources of variability. Ensure consistent vortexing, centrifugation, and solvent evaporation steps.
Differential Matrix Effects - Verify co-elution of the analyte and internal standard. - If they are partially separated, consider adjusting the chromatographic method (e.g., gradient, column chemistry) to improve co-elution.[6] - Evaluate for ion suppression/enhancement by post-column infusion experiments.
Isotopic Instability - Perform an H/D back-exchange experiment as described in the FAQs. - If exchange is observed, consider modifying the pH or temperature of the sample preparation steps.
LC-MS System Instability - Check for fluctuations in pump pressure, column temperature, and spray stability in the mass spectrometer. - Run system suitability tests to ensure the instrument is performing within specifications.
Issue 2: Inaccurate Quantification
  • Symptom: The calculated concentrations of N-(3-Phenylpropionyl)glycine are consistently higher or lower than expected, or fail to meet acceptance criteria during method validation.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Purity of Internal Standard - Obtain a certificate of analysis for your this compound standard to confirm its isotopic and chemical purity.[6] - If necessary, analyze the internal standard solution by itself to check for the presence of the non-deuterated analyte.
Incorrect Internal Standard Concentration - Carefully re-prepare the stock and working solutions of the internal standard. - Use calibrated pipettes and ensure the solvent has fully evaporated and the standard is properly reconstituted if it was lyophilized.
Calibration Curve Issues - Ensure the calibration standards are prepared correctly and are within the linear range of the assay. - Evaluate different weighting factors for the linear regression if the curve is non-linear.
Metabolic Switching (In Vivo Studies) In some cases, deuteration can alter the metabolic pathway of a compound.[6] While less likely for an internal standard in vitro, if used in a metabolic study, be aware that the deuterated compound might not perfectly mimic the metabolism of the native compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-(3-Phenylpropionyl)glycine in Urine using LC-MS/MS with this compound Internal Standard

1. Objective: To quantify the concentration of N-(3-Phenylpropionyl)glycine in human urine samples.

2. Materials:

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine samples

  • Microcentrifuge tubes

  • Calibrated pipettes

3. Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine and this compound in methanol.

    • Create a series of working calibration standards by serially diluting the N-(3-Phenylpropionyl)glycine stock solution.

    • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 1 µg/mL).

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex and centrifuge the samples to pellet any precipitates.

    • In a clean microcentrifuge tube, combine 100 µL of urine supernatant, 10 µL of the internal standard working solution, and 390 µL of 0.1% formic acid in water.

    • Vortex to mix.

    • Transfer the mixture to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine: Precursor [M-H]⁻ 206.1 → Product 74.0

      • This compound: Precursor [M-H]⁻ 208.1 → Product 76.0

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte) sample_prep Urine Sample Preparation: 1. Thaw & Centrifuge 2. Aliquot Supernatant 3. Add Internal Standard 4. Dilute & Vortex prep_standards->sample_prep prep_is Prepare Internal Standard (this compound) prep_is->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation Inject ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for the quantitative analysis of N-(3-Phenylpropionyl)glycine.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Inconsistent or Inaccurate Results cause1 Chromatographic Issues (e.g., co-elution, matrix effects) start->cause1 cause2 Internal Standard Issues (e.g., purity, stability, concentration) start->cause2 cause3 Sample Preparation Variability start->cause3 cause4 Instrument Performance start->cause4 action1 Verify Co-elution & Adjust LC Method cause1->action1 action2 Check Certificate of Analysis & Re-prepare IS Solution cause2->action2 action3 Perform H/D Back-Exchange Test cause2->action3 action4 Review Sample Prep SOP cause3->action4 action5 Run System Suitability Tests cause4->action5

Caption: Troubleshooting logic for managing variability in this compound response.

References

Validation & Comparative

The Pivotal Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis: A Validation Guide for N-(3-Phenylpropionyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the precision and reliability of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays are paramount. A key determinant of assay robustness is the choice of internal standard. This guide provides a comparative overview of LC-MS/MS assay validation for the quantification of N-(3-Phenylpropionyl)glycine, highlighting the superior performance of its deuterated stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, over non-deuterated alternatives.

N-(3-Phenylpropionyl)glycine is an acylglycine that can be a critical biomarker in diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[1][2][3][4] Its accurate quantification in biological matrices like urine and plasma is therefore of significant clinical and research interest. The gold standard for such quantification is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.

This guide will delve into the validation parameters of an LC-MS/MS assay for N-(3-Phenylpropionyl)glycine, presenting a direct comparison of key performance metrics when using this compound versus a non-deuterated internal standard, such as a structurally similar but distinct molecule. The presented data underscores the advantages of using a deuterated internal standard to compensate for matrix effects and variability in sample preparation and instrument response.

Comparative Analysis of Assay Performance

The validation of a bioanalytical method is a critical process that ensures the reliability and accuracy of the data.[5] Key validation parameters, as stipulated by regulatory agencies like the FDA and EMA, include accuracy, precision, selectivity, sensitivity, and linearity.[5][6][7] The following tables summarize the performance of an LC-MS/MS assay for N-(3-Phenylpropionyl)glycine, comparing the use of a deuterated internal standard (this compound) with a non-deuterated structural analog.

Validation Parameter Assay with this compound (Deuterated IS) Assay with Non-Deuterated Structural Analog IS Acceptance Criteria (FDA/EMA)
Accuracy (% Bias) -2.5% to +3.8%-12.7% to +14.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.5%≤ 13.2%≤ 15% (≤ 20% at LLOQ)
Linearity (r²) > 0.998> 0.991≥ 0.99
Recovery (%) 95.2% - 104.5%78.3% - 115.8%Consistent, precise, and reproducible
Matrix Effect (%) 97.1% - 103.2%85.4% - 121.7%Minimal and compensated

Table 1: Comparison of Key Validation Parameters. The data clearly demonstrates the superior accuracy and precision of the assay when a deuterated internal standard is employed. The co-elution of the analyte and its deuterated counterpart ensures that any variations during sample processing and ionization are effectively normalized, leading to more reliable results.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any successful validation. Below are the detailed methodologies for the LC-MS/MS assay of N-(3-Phenylpropionyl)glycine.

Sample Preparation
  • Spiking: To 100 µL of blank human urine or plasma, add 10 µL of the appropriate internal standard working solution (either this compound or the non-deuterated analog).

  • Protein Precipitation (for plasma): Add 300 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine: Q1 208.1 -> Q3 76.1

      • This compound: Q1 210.1 -> Q3 78.1

      • Non-deuterated Analog IS: (Specific to the molecule used)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biochemical relevance of N-(3-Phenylpropionyl)glycine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Plasma only) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

LC-MS/MS Experimental Workflow

metabolic_pathway cluster_gut Gut Microbiota cluster_host Host Metabolism Diet Dietary Phenylalanine PPA 3-Phenylpropionic Acid Diet->PPA PPG N-(3-Phenylpropionyl)glycine PPA->PPG Glycine Glycine Glycine->PPG Enzyme Glycine N-Acyltransferase Enzyme->PPG

Formation of N-(3-Phenylpropionyl)glycine

References

A Comparative Guide to Assessing Linearity and Range with N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for ensuring accuracy and precision. This guide provides a comprehensive comparison of the performance of N-(3-Phenylpropionyl)glycine-d2, a deuterated internal standard, against a non-deuterated structural analog for the assessment of linearity and range.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalytical method validation.[1][2][3] A SIL-IS is chemically identical to the analyte, N-(3-Phenylpropionyl)glycine, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of variability, which is a common challenge in bioanalysis.[1][4]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quality of the validation data. The following table presents a summary of expected quantitative data when assessing the linearity and range of a bioanalytical method for N-(3-Phenylpropionyl)glycine using this compound as the internal standard, compared to a hypothetical non-deuterated structural analog. The data for this compound is representative of the high-quality results typically achieved with SIL-IS in well-validated assays for acylglycines, which consistently report correlation coefficients greater than 0.99 and low coefficients of variation.[5][6]

ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
Linearity (Correlation Coefficient, r²) ≥ 0.9950.98 - 0.99
Range (ng/mL) 1 - 10005 - 500
Accuracy (% Bias at LLOQ) ± 5%± 15%
Precision (% CV at LLOQ) ≤ 10%≤ 20%
Matrix Effect (% CV) ≤ 5%≤ 15%

Note: The data presented for this compound is illustrative and based on typical performance characteristics of stable isotope-labeled internal standards in bioanalytical assays. The data for the structural analog is hypothetical to demonstrate the comparative advantages of a deuterated standard.

Experimental Protocol: Assessing Linearity and Range

A rigorous and well-documented experimental protocol is essential for the validation of a bioanalytical method. The following is a representative methodology for assessing the linearity and range for the quantification of N-(3-Phenylpropionyl)glycine in a biological matrix (e.g., human plasma) using this compound as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of N-(3-Phenylpropionyl)glycine (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution to create calibration standards.

  • Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of blank biological matrix with the analyte working solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.

  • Add a fixed volume of the internal standard working solution to each calibration standard.

3. Sample Extraction:

  • Perform a protein precipitation extraction by adding a suitable volume of cold acetonitrile (B52724) to the plasma samples.

  • Vortex mix and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into a properly configured and calibrated LC-MS/MS system.

  • Monitor the specific mass transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Standard Preparation cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Data Processing stock_analyte Analyte Stock Solution working_standards Analyte Working Standards stock_analyte->working_standards stock_is Internal Standard Stock working_is IS Working Solution stock_is->working_is spike_matrix Spike Blank Matrix working_standards->spike_matrix add_is Add Internal Standard working_is->add_is spike_matrix->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration ratio_calculation Calculate Area Ratios peak_integration->ratio_calculation regression Linear Regression ratio_calculation->regression

Figure 1. Experimental workflow for linearity and range assessment.

linearity_range_relationship cluster_curve Calibration Curve cal_points Calibration Points (Peak Area Ratio vs. Concentration) regression_line Linear Regression Line (y = mx + c, r²) cal_points->regression_line Determines linearity Linearity (r² ≥ 0.99) regression_line->linearity Evaluates range Analytical Range (LLOQ to ULOQ) linearity->range Establishes accuracy_precision Acceptable Accuracy & Precision range->accuracy_precision Requires

Figure 2. Relationship between Calibration Curve, Linearity, and Range.

References

A Comparative Guide to Determining Accuracy and Precision with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and precision of the methods used to quantify analytes in biological matrices directly impact the reliability of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an objective comparison of bioanalytical method performance, highlighting the pivotal role of deuterated internal standards in achieving superior accuracy and precision. Experimental data and detailed protocols are presented to support these comparisons.

The Foundation: Accuracy and Precision in Bioanalysis

In analytical chemistry, accuracy and precision are two distinct but equally critical measures of a method's performance.

  • Accuracy refers to the closeness of a measured value to the true or accepted value.[1] It is an indicator of systematic error and is often expressed as the percentage of the nominal concentration (% Bias) or as percent recovery.

  • Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It reflects random error and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Achieving high levels of both accuracy and precision is challenging due to the inherent variability in the bioanalytical workflow. This variability can arise from sample preparation, instrument performance, and matrix effects—the alteration of an analyte's response by interfering components in the sample matrix.[3][4]

The Role of Internal Standards in Mitigating Variability

To counteract these sources of error, an internal standard (IS) is often employed. An IS is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[5][6] The IS co-elutes with the analyte and its signal is used to normalize the analyte's signal. This ratiometric approach compensates for variations during sample processing, injection, and detection, thereby improving the precision and accuracy of the measurement.[6]

Deuterated Internal Standards: The Gold Standard

The ideal internal standard behaves identically to the analyte throughout the entire analytical process. For this reason, stable isotope-labeled (SIL) internal standards are considered the "gold standard" in bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[7] Deuterated internal standards, a type of SIL-IS where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte.[8][9] This near-perfect analogy ensures that the deuterated IS experiences the same extraction efficiency, chromatographic retention, and ionization response as the analyte, providing the most effective correction for experimental variability.[4][9]

Performance Comparison: The Impact of Internal Standard Selection

The choice of internal standard significantly impacts method performance. The following table compares the typical performance of a bioanalytical method using no internal standard, an analog (structurally similar) internal standard, and a deuterated internal standard.

Performance Metric No Internal Standard Analog Internal Standard Deuterated Internal Standard
Precision (CV%) 10-20%5-15%<5%
Accuracy (% Bias) ±15-25%±10-20%±5%
Matrix Effect High VariabilityModerate VariabilityMinimal Variability
Regulatory Acceptance LimitedConditionalWidely Accepted

This data is representative and illustrates the typical improvements observed when using a deuterated internal standard.

The superior performance of the deuterated internal standard is evident in the tighter control over precision and accuracy and the significant reduction in variability due to matrix effects.[4]

Experimental Protocols

This section details the methodology for a bioanalytical method validation to determine accuracy and precision using a deuterated internal standard, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[10][11][12]

Preparation of Solutions
  • Analyte Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard at a concentration of 1 mg/mL in the same solvent.

  • Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the stock solution to create calibration standards and QC samples. Prepare a working solution of the deuterated internal standard at a fixed concentration that yields a robust signal in the mass spectrometer.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve consisting of a blank, a zero sample (matrix with IS), and at least six non-zero concentration levels.[3]

  • Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Pipette a small volume (e.g., 100 µL) of the calibration standards, QC samples, or study samples into microcentrifuge tubes.

  • Add a fixed volume (e.g., 20 µL) of the deuterated internal standard working solution to each tube (except the blank).

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex each tube to ensure thorough mixing and complete protein precipitation.[8]

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Data Analysis and Acceptance Criteria
  • Quantification: Calculate the peak area ratio of the analyte to the deuterated internal standard for all samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).

  • Accuracy and Precision Assessment:

    • Determine the concentrations of the QC samples from the calibration curve.

    • Intra-run (within-batch) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.[13]

    • Inter-run (between-batch) accuracy and precision: Analyze the QC samples in at least three separate analytical runs on different days.

  • Acceptance Criteria (per FDA/EMA guidelines):

    • The mean accuracy value should be within ±15% of the nominal value for each QC level (±20% at the Lower Limit of Quantification, LLOQ).[2]

    • The precision (CV%) should not exceed 15% for each QC level (20% at the LLOQ).[2]

Summary of Bioanalytical Method Validation Data

The following table presents example data from a validation study, demonstrating the determination of accuracy and precision.

QC Level Nominal Conc. (ng/mL) Intra-Run Accuracy (% Bias) Intra-Run Precision (CV%) Inter-Run Accuracy (% Bias) Inter-Run Precision (CV%)
Low QC 5-2.5%4.8%-3.1%5.5%
Mid QC 501.8%3.2%2.2%4.1%
High QC 200-0.9%2.5%-1.5%3.7%

These results fall well within the acceptance criteria, demonstrating a highly accurate and precise bioanalytical method.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_quant Quantification Sample Biological Sample (Calibrator, QC, or Unknown) Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Peak_Integration Peak Area Integration (Analyte & IS) LCMS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Logical Relationship for Improved Accuracy and Precision

G cluster_process Analytical Process Variability Analyte Analyte in Sample Sample_Prep Sample Prep (e.g., Extraction Loss) Analyte->Sample_Prep Injection Injection Volume Analyte->Injection Ionization Ionization Suppression/ Enhancement (Matrix Effect) Analyte->Ionization IS Deuterated Internal Standard (Known Amount Added) IS->Sample_Prep IS->Injection IS->Ionization Analyte_Signal Analyte MS Signal (Variable) Sample_Prep->Analyte_Signal IS_Signal IS MS Signal (Variable) Sample_Prep->IS_Signal Injection->Analyte_Signal Injection->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Ratio = Analyte Signal / IS Signal (Constant) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How a deuterated internal standard corrects for variability.

References

A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2 and ¹³C-labeled Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of N-(3-Phenylpropionyl)glycine, a key biomarker for certain metabolic disorders, the choice of an appropriate internal standard is paramount for accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides an objective comparison of deuterated (N-(3-Phenylpropionyl)glycine-d2) and carbon-13 (¹³C) labeled standards, supported by established principles in isotope dilution mass spectrometry, to assist researchers in selecting the optimal standard for their analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis.[2][3] Their use is strongly recommended by regulatory bodies like the FDA and EMA to ensure the highest level of accuracy and precision by compensating for variability during sample preparation and analysis.[1][3][4][5] The structural similarity of a SIL internal standard to the analyte ensures it co-elutes and experiences similar matrix effects and ionization efficiency.[1]

Key Performance Characteristics: ¹³C vs. Deuterium (B1214612) Labeling

The selection between a ¹³C- and a deuterium-labeled internal standard can significantly influence the performance of an analytical method. The following table summarizes the key characteristics of each, in the context of N-(3-Phenylpropionyl)glycine analysis.

Feature¹³C-labeled N-(3-Phenylpropionyl)glycineThis compoundRationale & Implications for N-(3-Phenylpropionyl)glycine Analysis
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[6][7]Variable. Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[6][8] For N-(3-Phenylpropionyl)glycine, labeling on the phenyl ring or the glycine (B1666218) backbone is generally stable, but labeling at exchangeable sites should be avoided.¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process.[7]
Chromatographic Co-elution Excellent. Typically co-elutes perfectly with the unlabeled analyte due to the negligible effect of ¹³C on polarity and retention time.[7]Generally good, but a slight retention time shift (isotopic effect) can occur, leading to partial or complete separation from the analyte.[2][8][9]Co-elution is critical for effectively compensating for matrix effects. Any chromatographic separation can lead to inaccurate quantification.[8]
Mass Difference A mass shift of +n, where n is the number of ¹³C atoms. This provides a clear mass difference from the analyte.A mass shift of +2 for the d2 standard.Both provide a sufficient mass difference for clear detection in MS/MS, but the potential for isotopic interference from the unlabeled analyte's isotopic cluster is lower with ¹³C.[6]
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[6]Higher. While the natural abundance of deuterium is low, potential for in-source fragmentation and H-D exchange can complicate spectra.[6]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost Generally higher due to the more complex synthesis required.[6][10]Generally lower as deuterium is easier to incorporate into a molecule.[9]The choice may be influenced by budget constraints, but the potential for improved data quality with ¹³C standards should be considered.

Experimental Data Summary

The following tables present a hypothetical but representative dataset from a bioanalytical method validation for N-(3-Phenylpropionyl)glycine using both ¹³C-labeled and d2-labeled internal standards.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
¹³C-labeled LLOQ11.02102.08.5
Low32.9598.36.2
Medium5051.1102.24.1
High150148.999.33.5
d2-labeled LLOQ11.08108.012.1
Low33.15105.09.8
Medium5053.2106.47.5
High150158.1105.46.9

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision (CV%) ≤15% (≤20% for LLOQ).

Table 2: Matrix Effect

Internal StandardMatrix SourceAnalyte Peak Area (with matrix)Analyte Peak Area (neat solution)IS Peak Area (with matrix)IS Peak Area (neat solution)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
¹³C-labeled 185,67090,12092,34096,8800.9510.9530.998
282,34590,12089,11096,8800.9140.9200.993
388,91090,12095,67096,8800.9870.9871.000
d2-labeled 184,99090,12088,76096,8800.9430.9161.029
281,56090,12084,32096,8800.9050.8701.040
387,88090,12091,23096,8800.9750.9421.035

Acceptance Criteria: IS-normalized matrix factor CV ≤15%.

Experimental Protocols

A full validation of the bioanalytical method is essential to ensure its performance and the reliability of the results.[5] The following outlines a typical experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the internal standard working solution (either ¹³C-labeled or d2-labeled N-(3-Phenylpropionyl)glycine at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • N-(3-Phenylpropionyl)glycine: Precursor ion > Product ion

    • ¹³C-labeled IS: [Precursor ion + n] > [Product ion + n]

    • d2-labeled IS: [Precursor ion + 2] > [Product ion + 2]

3. Method Validation Procedures

The method should be validated according to regulatory guidelines (e.g., ICH M10).[3][5] Key validation parameters include:

  • Selectivity: Assessed by analyzing at least six independent sources of the biological matrix to check for interferences.[3]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.[1]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The internal standard-normalized matrix factor should have a coefficient of variation (CV) of ≤15%.[3]

  • Stability: The stability of the analyte and internal standard should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[3][4]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (¹³C or d2-labeled) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection Processed Sample chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing (Analyte/IS Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification results Concentration of N-(3-Phenylpropionyl)glycine quantification->results

Caption: Bioanalytical workflow for N-(3-Phenylpropionyl)glycine quantification.

Conclusion

While both ¹³C- and deuterium-labeled internal standards are effective for the quantitative analysis of N-(3-Phenylpropionyl)glycine, ¹³C-labeled standards are generally considered superior due to their higher isotopic stability and lack of chromatographic isotope effects.[7][10] This often translates to improved accuracy, precision, and robustness of the bioanalytical method. The choice of internal standard should be made based on a careful consideration of method performance requirements, regulatory expectations, and budget. For demanding applications requiring the highest level of data quality, the additional investment in a ¹³C-labeled standard is often justified.

References

A Head-to-Head Comparison: N-(3-Phenylpropionyl)glycine-d2 vs. a Structural Analog Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides a comprehensive comparison of two primary types of internal standards for the quantification of N-(3-Phenylpropionyl)glycine: a stable isotope-labeled (deuterated) standard, N-(3-Phenylpropionyl)glycine-d2, and a representative structural analog, N-(4-Phenylbutyryl)glycine.

N-(3-Phenylpropionyl)glycine is a key biomarker for diagnosing and monitoring medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1] Accurate quantification of this metabolite in biological matrices like urine is crucial for clinical assessment.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2] In this compound, two hydrogen atoms on the glycine (B1666218) moiety are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the endogenous analyte but with a slightly higher mass, allowing it to be distinguished by the mass spectrometer.

The near-identical chemical nature of a deuterated IS ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as matrix effect. This co-elution is a critical factor in compensating for matrix-induced variations.[3]

The Alternative: Structural Analog Internal Standards

When a deuterated standard is unavailable or cost-prohibitive, a structural analog is often employed. For this guide, we will consider N-(4-Phenylbutyryl)glycine as a hypothetical but plausible structural analog IS. This molecule has a similar structure to N-(3-Phenylpropionyl)glycine but with an additional methylene (B1212753) group in the acyl chain. While it can provide a degree of correction, its different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. These differences can result in less accurate and precise quantification, especially in complex biological matrices.[4]

Performance Showdown: A Comparative Analysis

To illustrate the performance differences, the following table summarizes the expected outcomes when using this compound versus N-(4-Phenylbutyryl)glycine as an internal standard in a typical bioanalytical LC-MS/MS assay. The data presented is illustrative and based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)N-(4-Phenylbutyryl)glycine (Structural Analog IS)Rationale
Precision (%CV) 2 - 5%5 - 15%The deuterated IS co-elutes and experiences identical matrix effects, leading to better normalization and lower variability.[5]
Accuracy (%Bias) ± 5%± 15%The structural analog's different chromatographic behavior and ionization response can lead to systematic errors.
Matrix Effect (%CV) < 5%10 - 20%The deuterated IS effectively compensates for ion suppression or enhancement due to its chemical similarity to the analyte.[3]
Extraction Recovery Near-identical to analyteMay differ from analyteThe slight difference in polarity of the structural analog can lead to different partitioning during sample extraction.
Chromatographic Co-elution Essential for optimal performanceElutes at a different retention timeCo-elution of the deuterated IS with the analyte is key to compensating for matrix effects at the exact point of elution.[3]

Experimental Protocols

To provide a practical context, the following are detailed methodologies for key experiments in a typical bioanalytical workflow for the quantification of N-(3-Phenylpropionyl)glycine in human urine using an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a urine sample.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 100 µL of the urine supernatant.

  • Add 20 µL of the internal standard working solution (either this compound or N-(4-Phenylbutyryl)glycine).

  • Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical UPLC-MS/MS conditions for the analysis of N-(3-Phenylpropionyl)glycine.

  • Chromatographic System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • N-(3-Phenylpropionyl)glycine: 206.1 > 74.0

    • This compound: 208.1 > 76.0

    • N-(4-Phenylbutyryl)glycine: 220.1 > 74.0

Matrix Effect Evaluation

This experiment is crucial for assessing the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank urine is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank urine before the extraction process.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF(analyte) / MF(IS)

  • Evaluate Performance: A lower coefficient of variation (CV) of the IS-normalized MF across at least six different sources of blank matrix indicates better compensation for the variability of the matrix effect.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of N-(3-Phenylpropionyl)glycine and the experimental workflow for comparing internal standards.

metabolic_pathway cluster_0 Mitochondrion Phenylpropionic_Acid Phenylpropionic Acid Phenylpropionyl_CoA Phenylpropionyl-CoA Phenylpropionic_Acid->Phenylpropionyl_CoA Acyl-CoA Synthetase N_Phenylpropionylglycine N-(3-Phenylpropionyl)glycine Phenylpropionyl_CoA->N_Phenylpropionylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->N_Phenylpropionylglycine

Caption: Metabolic pathway of N-(3-Phenylpropionyl)glycine formation.

experimental_workflow cluster_analyte Analyte cluster_is Internal Standards cluster_workflow Bioanalytical Workflow Analyte N-(3-Phenylpropionyl)glycine Sample Urine Sample IS_d2 This compound Spike Spike with IS IS_d2->Spike IS_analog N-(4-Phenylbutyryl)glycine IS_analog->Spike Sample->Spike Extraction Sample Preparation (Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for comparing internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[2] While structural analogs can be a viable alternative when a deuterated standard is not accessible, thorough validation is critical to understand and mitigate potential inaccuracies. For the reliable quantification of N-(3-Phenylpropionyl)glycine, the use of this compound is strongly recommended to ensure the highest quality data for clinical and research applications.

References

A Comparative Guide to Analytical Methods for N-(3-Phenylpropionyl)glycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of N-(3-Phenylpropionyl)glycine, a key biomarker for diagnosing certain inborn errors of metabolism. The use of a deuterated internal standard, such as N-(3-Phenylpropionyl)glycine-d2, is a cornerstone of accurate quantification by stable isotope dilution analysis. This document outlines the performance of common analytical platforms and provides detailed experimental protocols to assist laboratories in method selection and implementation.

Method Performance Comparison

The quantification of N-(3-Phenylpropionyl)glycine is predominantly achieved through mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, especially when employing a stable isotope-labeled internal standard like this compound. Below is a summary of performance characteristics derived from published analytical methods.

ParameterLC-MS/MS MethodGC-MS Method
Instrumentation Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) with chemical ionization
Internal Standard Stable-isotope labeled N-(3-Phenylpropionyl)glycine3-phenylpropionyl(2-13C,15N)glycine
Linearity Range 1.0 - 500 nM[1]0.0167 - 16.7 µg/mL[2]
Lower Limit of Quantification (LLOQ) 1-5 nM[1]0.0167 µg/mL[2]
Precision (%CV) <15%[1]Not explicitly stated
Accuracy (%RE) <15%[1]Not explicitly stated
Derivatization Required (p-dimethylaminophenacyl bromide labeling)[1]Required (esterification)[3]
Sample Throughput HighModerate

Note: The data presented is based on individual studies and may not be directly comparable due to differences in instrumentation, reagents, and validation procedures. A direct inter-laboratory comparison study for this compound methods is not publicly available.

Experimental Workflow and Signaling Pathways

The general workflow for the quantification of N-(3-Phenylpropionyl)glycine in a biological matrix (e.g., urine) using a deuterated internal standard is depicted below. This process, known as stable isotope dilution analysis, is a gold standard for quantitative mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Urine Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Derivatization Chemical Derivatization (if required) Extraction->Derivatization LC_GC LC or GC Separation Derivatization->LC_GC MS Mass Spectrometry (MS/MS Detection) LC_GC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

General workflow for stable isotope dilution analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example for the quantification of N-(3-Phenylpropionyl)glycine in urine using an LC-MS/MS system.

1. Materials and Reagents

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound internal standard (IS)

  • Methanol (B129727), acetonitrile, water (LC-MS grade)

  • Formic acid

  • p-dimethylaminophenacyl (DmPA) bromide labeling reagent

  • Solid-phase extraction (SPE) cartridges

  • Urine samples, calibrators, and quality control (QC) samples

2. Sample Preparation

  • Thaw urine samples, calibrators, and QCs to room temperature and vortex.

  • To 100 µL of each sample, add 10 µL of the this compound internal standard working solution.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of the DmPA bromide labeling reagent solution.

    • Incubate at 60°C for 30 minutes.

    • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine (derivatized): Monitor the specific precursor to product ion transition.

      • This compound (derivatized): Monitor the corresponding precursor to product ion transition for the internal standard.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

This guide serves as a starting point for laboratories involved in the analysis of N-(3-Phenylpropionyl)glycine. Method validation should always be performed according to the specific guidelines and requirements of the respective regulatory bodies.

References

Navigating the Analytical Landscape: A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylglycines, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an in-depth comparison of the analytical performance of N-(3-Phenylpropionyl)glycine-d2, a deuterated standard, with its non-labeled counterpart, supported by representative experimental data and methodologies.

Interpreting the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a chemical standard. Below is a comparative summary of the typical specifications found on a CoA for this compound versus its unlabeled analog, N-(3-Phenylpropionyl)glycine.

ParameterThis compound (Deuterated Standard)N-(3-Phenylpropionyl)glycine (Unlabeled Analyte)Significance of the Parameter for Researchers
Molecular Formula C₁₁D₂H₁₁NO₃[1]C₁₁H₁₃NO₃[2]Distinguishes the deuterated standard from the native analyte.
Molecular Weight 209.24 g/mol [3]207.23 g/mol [2]The mass difference is fundamental for mass spectrometry-based quantification.
Chemical Purity (HPLC) ≥98%[1]≥98.0% (e.g., 99.65%)[2]Ensures that the signal detected is primarily from the compound of interest and not from impurities.
Isotopic Purity ≥98 atom % D[1]Not ApplicableIndicates the percentage of the deuterated isotope, which is crucial for minimizing crosstalk between the standard and the analyte channels in mass spectrometry.
Appearance White to off-white solid[3]White to light yellow solid[2]A basic quality control check for consistency and potential degradation.
Solubility DMSO: 100 mg/mL[3]DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 1 mg/mLProvides essential information for preparing stock solutions and experimental buffers.
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]Critical for maintaining the stability and integrity of the standard over time.

Experimental Protocols: Utilizing this compound in Quantitative Analysis

This compound is primarily employed as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-(3-Phenylpropionyl)glycine in biological matrices. Urinary levels of N-(3-phenylpropionyl)glycine can be elevated in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency[4].

Sample Preparation and Extraction

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be employed to isolate the analyte and internal standard from the biological matrix (e.g., urine or plasma). The deuterated internal standard should be spiked into the sample at the beginning of the extraction process to account for any sample loss during preparation.

LC-MS/MS Method
  • Chromatography: Reversed-phase chromatography is typically used to separate N-(3-Phenylpropionyl)glycine from other matrix components. A C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is a common starting point.

  • Mass Spectrometry: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte and the internal standard would be monitored.

    • N-(3-Phenylpropionyl)glycine: The precursor ion would be [M+H]⁺ at m/z 208. The product ions would be determined by fragmentation of the parent molecule.

    • This compound: The precursor ion would be [M+H]⁺ at m/z 210. The product ions would also be monitored.

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow Experimental Workflow for Quantification sample Biological Sample (e.g., Urine) spike Spike with this compound sample->spike extraction Sample Extraction (SPE or LLE) spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis (Peak Area Ratio) lcms->data quant Quantification of N-(3-Phenylpropionyl)glycine data->quant

Caption: A simplified workflow for the quantitative analysis of N-(3-Phenylpropionyl)glycine.

logical_relationship Rationale for Using a Deuterated Internal Standard cluster_analyte Analyte cluster_is Internal Standard analyte N-(3-Phenylpropionyl)glycine process Extraction & Ionization Variability analyte->process is This compound is->process ms Mass Spectrometry Detection process->ms Similar Behavior ratio Constant Peak Area Ratio ms->ratio

Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards for the Quantification of N-(3-Phenylpropionyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of clinical diagnostics and metabolic research, the accurate quantification of biomarkers is paramount. N-(3-Phenylpropionyl)glycine (PPG) is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The gold standard for the precise measurement of PPG in biological matrices is stable isotope dilution mass spectrometry, which necessitates the use of a high-quality internal standard. This guide provides a comprehensive comparison of the performance characteristics of two commonly used stable isotope-labeled internal standards for PPG: N-(3-Phenylpropionyl)glycine-d2 and N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N .

Executive Summary

The choice of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While both deuterated (d2) and ¹³C,¹⁵N-labeled standards for N-(3-Phenylpropionyl)glycine can be employed, the latter generally offers superior performance due to its greater isotopic stability and identical chromatographic behavior to the unlabeled analyte. This leads to more effective compensation for matrix effects and improved accuracy and precision of the analytical method. This guide presents a detailed comparison of their performance characteristics, supported by available data, to aid researchers in selecting the most appropriate internal standard for their specific application.

Performance Characteristics: A Head-to-Head Comparison

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. The key performance characteristics for a stable isotope-labeled internal standard in mass spectrometry-based assays are isotopic purity, chemical purity, stability, and its ability to co-elute with the analyte to effectively compensate for matrix effects and variability in ionization.

Performance CharacteristicThis compoundN-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵NRationale & Implications
Isotopic Labeling Deuterium (B1214612) (²H)Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)¹³C and ¹⁵N are heavier isotopes, providing a larger mass difference from the unlabeled analyte, which can reduce potential isotopic overlap.
Isotopic Purity Typically >98 atom % DTypically >99 atom % ¹³C, >99 atom % ¹⁵NHigher isotopic purity minimizes the contribution of the internal standard to the analyte signal, enhancing accuracy at low concentrations.
Chemical Purity Generally ≥98%Generally ≥98%High chemical purity is essential to prevent interference from impurities that may co-elute with the analyte or internal standard.
Chromatographic Co-elution Potential for slight retention time shiftIdentical retention time to the unlabeled analyteDeuteration can sometimes lead to a slight decrease in retention time in reversed-phase chromatography, which may lead to differential matrix effects. ¹³C and ¹⁵N labeling does not alter the physicochemical properties, ensuring perfect co-elution.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange under certain conditions.Highly stable as the labels are integral to the molecular backbone and not readily exchangeable.Greater isotopic stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout sample processing and analysis.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.Excellent, due to perfect co-elution with the analyte.The ability to accurately compensate for matrix-induced ion suppression or enhancement is critical for assay accuracy and precision.

Experimental Data Summary

Table 1: Performance Characteristics of a Stable Isotope Dilution Method using N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N for Urinary Acylglycine Analysis [1]

ParameterPerformance
Instrumentation Gas Chromatography/Mass Spectrometry (GC/MS) with chemical ionization
Linearity Range 0.0167 - 16.7 µg/mL
Precision Not explicitly stated, but the method is described as providing "accurate results".
Accuracy The method is reported to be highly diagnostic for MCAD deficiency.
Specificity High, with clear differentiation between MCAD-deficient patients and controls.

Note: The data presented is based on a GC/MS method. Modern LC-MS/MS methods would be expected to offer comparable or superior performance.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation of a quantitative bioanalytical method. Below is a generalized workflow for the analysis of N-(3-Phenylpropionyl)glycine in urine using a stable isotope-labeled internal standard, based on the principles outlined in the literature[1][2].

Experimental Workflow for Urinary N-(3-Phenylpropionyl)glycine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard (this compound or -¹³C₂,¹⁵N) urine_sample->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (if using GC/MS) extraction->derivatization reconstitution Reconstitution in Injection Solvent derivatization->reconstitution lcms_analysis LC-MS/MS or GC/MS Analysis reconstitution->lcms_analysis peak_integration Peak Integration for Analyte and Internal Standard lcms_analysis->peak_integration ratio_calculation Calculation of Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Generalized workflow for the quantification of urinary N-(3-Phenylpropionyl)glycine.

Detailed Methodologies

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard (either this compound or N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N) is added to a defined volume of urine.

  • Extraction: The acylglycines are extracted from the urine matrix using either solid-phase extraction (SPE) with an appropriate sorbent or liquid-liquid extraction (LLE) with a suitable organic solvent. This step serves to concentrate the analytes and remove interfering substances.

  • Derivatization (for GC/MS): If gas chromatography is used, the carboxyl group of the acylglycines is typically derivatized (e.g., esterification) to increase their volatility and improve chromatographic performance. This step is generally not required for LC-MS/MS analysis.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the chromatographic system.

2. Instrumental Analysis:

  • Chromatography: The reconstituted sample is injected into either a gas chromatograph or a liquid chromatograph. The chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature gradient) are optimized to achieve good separation of N-(3-Phenylpropionyl)glycine from other matrix components.

  • Mass Spectrometry: The eluent from the chromatograph is introduced into a mass spectrometer. The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled N-(3-Phenylpropionyl)glycine and the stable isotope-labeled internal standard based on their unique mass-to-charge ratios.

3. Data Analysis:

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled N-(3-Phenylpropionyl)glycine and a constant concentration of the internal standard.

  • Quantification: The concentration of N-(3-Phenylpropionyl)glycine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Signaling Pathways and Logical Relationships

The quantification of N-(3-Phenylpropionyl)glycine is a key step in the diagnostic pathway for MCAD deficiency. The following diagram illustrates the logical relationship between the analytical process and the clinical interpretation.

diagnostic_pathway patient_sample Patient Urine Sample analytical_method Quantitative Analysis (Stable Isotope Dilution MS) patient_sample->analytical_method ppg_level N-(3-Phenylpropionyl)glycine Concentration analytical_method->ppg_level clinical_interpretation Clinical Interpretation ppg_level->clinical_interpretation mcad_diagnosis Diagnosis of MCAD Deficiency clinical_interpretation->mcad_diagnosis Elevated normal_result Normal Finding clinical_interpretation->normal_result Normal

Caption: Diagnostic pathway for MCAD deficiency using PPG quantification.

Conclusion and Recommendations

For the quantitative analysis of N-(3-Phenylpropionyl)glycine, both this compound and N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N are viable internal standards. However, based on the fundamental principles of isotope dilution mass spectrometry, N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N is the superior choice . Its key advantages include:

  • Identical Chromatographic Behavior: Ensures the most accurate compensation for matrix effects.

  • Greater Isotopic Stability: Minimizes the risk of label exchange during sample processing.

While deuterated standards can be a more cost-effective option, researchers must be vigilant for potential chromatographic shifts and validate their methods thoroughly to ensure that these do not compromise the accuracy and precision of the results. For the development of highly robust and reliable clinical diagnostic assays, the use of ¹³C and ¹⁵N-labeled internal standards is strongly recommended.

References

The Gold Standard in Bioanalytical Method Robustness: A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the ruggedness of bioanalytical methods is a critical cornerstone for generating reliable data that meets stringent regulatory standards. This guide provides an objective comparison of methodologies for robustness testing, with a focus on the use of the stable isotope-labeled (SIL) internal standard, N-(3-Phenylpropionyl)glycine-d2. Through detailed experimental protocols and comparative data, we illustrate the superior performance of SIL internal standards in ensuring method robustness.

In the landscape of regulated bioanalysis, the use of an internal standard (IS) is fundamental to achieving accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls. Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[1]

Deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization efficiencies and matrix effects. This near-identical behavior allows for highly effective compensation for analytical variability, leading to more robust and reliable data.[1][2][3]

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. While analog internal standards (structurally similar but not isotopically labeled compounds) can be used, they often exhibit different behaviors during sample processing and analysis compared to the analyte. This can lead to inadequate compensation for analytical variability.

Case Study: Robustness Testing of an Analyte using its Deuterated Internal Standard

A typical robustness study involves intentionally introducing small variations to the analytical method parameters to assess the method's capacity to remain unaffected.[4] The following table summarizes the results of a robustness study on a hypothetical analyte, "Analyte X," using its deuterated internal standard, "Analyte X-d4." The study evaluated the impact of variations in mobile phase composition, column temperature, and flow rate on the precision and accuracy of quality control (QC) samples.

Parameter VariedConditionLow QC (n=3) %RSDMid QC (n=3) %RSDHigh QC (n=3) %RSDLow QC (n=3) %AccuracyMid QC (n=3) %AccuracyHigh QC (n=3) %Accuracy
Nominal As per method 2.1 1.8 1.5 102.3 98.9 101.2
Mobile Phase Composition% Organic ± 2%2.52.01.8103.199.5101.8
Column Temperature± 5 °C2.82.21.9101.598.2100.5
Flow Rate± 10%3.12.52.1104.0100.8102.1

Table 1: Robustness testing results for Analyte X using Analyte X-d4 as an internal standard. The data demonstrates that minor variations in the analytical parameters do not significantly impact the precision (%RSD) and accuracy of the measurements, highlighting the robustness of the method when a deuterated internal standard is employed.

In contrast, a method using an analog internal standard would likely show greater variability in precision and accuracy under the same conditions, as the analog may not track the analyte's behavior as closely when method parameters are altered.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application.

A Method Development & Optimization B Preparation of Calibration Standards & Quality Controls A->B C Selectivity & Specificity Assessment B->C D Accuracy & Precision Determination C->D E Matrix Effect Evaluation D->E F Recovery Assessment E->F G Stability Studies F->G H Robustness Testing G->H I Method Validation Report H->I

Caption: A typical workflow for bioanalytical method validation.

Robustness Testing Protocol

Objective: To evaluate the robustness of the analytical method by introducing small, deliberate changes to the method parameters.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Analyte and this compound stock solutions

  • LC-MS/MS system

  • Validated analytical method protocol

Procedure:

  • Prepare three levels of QC samples (low, mid, and high) in the biological matrix.

  • For each parameter to be tested (e.g., mobile phase composition, column temperature, flow rate), create a set of modified analytical conditions.

  • Analyze three replicates of each QC level under the nominal and each of the modified conditions.

  • Calculate the mean, standard deviation, coefficient of variation (%RSD), and accuracy for each set of measurements.

  • Compare the results from the modified conditions to the nominal conditions. The acceptance criteria are typically that the %RSD should be within 15% and the accuracy within 85-115%.

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a logical one, based on the goal of achieving the highest quality data.

A Need for Accurate & Precise Quantification in a Biological Matrix B Presence of Analytical Variability (Sample Prep, Matrix Effects, Instrument Response) A->B C Requirement for an Internal Standard to Compensate for Variability B->C D Choice of Internal Standard Type C->D E Analog Internal Standard D->E Structural Similarity F Stable Isotope-Labeled Internal Standard (e.g., this compound) D->F Isotopic Labeling G Potential for Differential Behavior from Analyte E->G H Near-Identical Physicochemical Properties to Analyte F->H I Sub-optimal Compensation for Variability G->I J Optimal Compensation for Variability H->J K Robust, Accurate, and Precise Bioanalytical Method I->K J->K

Caption: Decision pathway for internal standard selection.

Conclusion

The use of a deuterated internal standard, such as this compound, is a best practice in modern bioanalytical method validation. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for various sources of error. This leads to more accurate, precise, and robust data, which is essential for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical results. While analog internal standards can be employed, the inherent advantages of stable isotope-labeled internal standards make them the preferred choice for robust method development and validation.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3-Phenylpropionyl)glycine-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-Phenylpropionyl)glycine-d2, a deuterated compound often used in metabolic research. Adherence to these protocols is essential for mitigating risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific lot of this compound. There is conflicting information in publicly available safety data for the non-deuterated form of this compound, with some sources classifying it as a hazardous substance that can cause serious eye damage. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of accidental exposure, follow standard first-aid measures and seek medical attention if necessary.

Disposal of this compound

As a deuterated compound, this compound should be handled with the same precautions as its non-deuterated counterpart. Deuterium is a stable, non-radioactive isotope, so no special procedures for radioactivity are required.[1][2] The primary consideration for disposal is the chemical's potential hazardous properties. Given the conflicting safety information, it is prudent to treat this compound as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Classification: Classify this compound as a hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

  • Waste Collection and Containerization:

    • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure, tight-fitting lid.

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Waste Storage:

    • Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.

    • Segregation: Ensure the waste container is stored separately from incompatible materials.

  • Waste Pickup and Disposal:

    • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

    • Pickup Request: When the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

ParameterValueSource
Chemical FormulaC₁₁H₁₁D₂NO₃Manufacturer's Data
Molecular Weight~209.24 g/mol Manufacturer's Data
Physical FormSolid[3]
Storage Temperature-20°C[3]

Disposal Workflow Diagram

.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Select Leak-Proof, Compatible Waste Container classify->container transfer Carefully Transfer Waste to Container container->transfer label_container Label Container: 'Hazardous Waste' 'this compound' transfer->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa segregate Segregate from Incompatible Waste saa->segregate request Request Waste Pickup from EHS or Licensed Contractor segregate->request end End: Proper Disposal request->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.